Technical Documentation Center

4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole
  • CAS: 2097963-46-5

Core Science & Biosynthesis

Foundational

What is the CAS number and molecular weight of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

An In-depth Technical Guide to 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, owing to their diverse biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. This guide focuses on the specific, albeit not extensively cataloged, compound 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. The presence of a bromine atom at the C4 position, combined with isobutyl, methyl, and phenyl substituents at other positions of the pyrazole ring, suggests a molecule with significant potential as a synthetic intermediate for creating more complex chemical entities. Brominated heterocycles are particularly valuable for their ability to participate in a wide array of cross-coupling reactions, enabling the introduction of new functional groups and the construction of elaborate molecular architectures.

This document serves as a technical resource for researchers and drug development professionals, providing a predictive overview of the compound's properties, a plausible synthetic strategy, expected analytical characteristics, and safety considerations based on data from closely related analogues.

Physicochemical Properties

The molecular structure of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole informs its predicted physicochemical properties.

PropertyPredicted Value
Molecular Formula C₁₄H₁₇BrN₂
Molecular Weight 293.20 g/mol
CAS Number Not Assigned
Appearance Likely a solid at room temperature, given the molecular weight and aromatic nature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted due to the hydrophobic phenyl and isobutyl groups.

The molecular weight is calculated based on the atomic weights of its constituent elements. The physical state and solubility are inferred from the general properties of similarly substituted aromatic and heterocyclic compounds.

Molecular Structure

Caption: 2D structure of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole can be envisioned through a multi-step process, beginning with the construction of the pyrazole core, followed by a regioselective bromination.

Step 1: Synthesis of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

The pyrazole ring can be constructed via the Knorr pyrazole synthesis or a related condensation reaction. A common approach involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. In this case, 1-phenyl-1,3-butanedione would serve as the dicarbonyl precursor, and isobutylhydrazine would provide the N1-isobutyl group and the second nitrogen atom of the pyrazole ring.

  • Reactants: 1-phenyl-1,3-butanedione and isobutylhydrazine.

  • Solvent: Typically an alcohol, such as ethanol, or acetic acid.

  • Conditions: The reaction is often carried out at reflux temperature to drive the condensation and subsequent cyclization. An acid catalyst may be employed to facilitate the reaction.

Step 2: Bromination of the Pyrazole Ring

With the substituted pyrazole in hand, the next step is the introduction of the bromine atom at the C4 position. The C4 position of the pyrazole ring is generally electron-rich and susceptible to electrophilic substitution.

  • Brominating Agent: A common and effective brominating agent for such systems is N-Bromosuccinimide (NBS). Other reagents like bromine in acetic acid could also be used.

  • Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or chloroform is suitable for this reaction.

  • Conditions: The reaction is typically performed at room temperature, although gentle heating may be required to achieve a reasonable reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workflow Diagram

G Proposed Synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Bromination 1-phenyl-1,3-butanedione 1-phenyl-1,3-butanedione Condensation/Cyclization Condensation/Cyclization 1-phenyl-1,3-butanedione->Condensation/Cyclization isobutylhydrazine isobutylhydrazine isobutylhydrazine->Condensation/Cyclization 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole Condensation/Cyclization->1-isobutyl-5-methyl-3-phenyl-1H-pyrazole Electrophilic Substitution Electrophilic Substitution 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole->Electrophilic Substitution Intermediate N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Electrophilic Substitution 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole Electrophilic Substitution->4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Caption: A two-step synthetic workflow for the target compound.

Predicted Analytical and Spectroscopic Data

Confirmation of the structure of the synthesized compound would rely on a combination of spectroscopic techniques.

TechniquePredicted Observations
¹H NMR - A doublet for the six methyl protons of the isobutyl group. - A multiplet for the methine proton of the isobutyl group. - A doublet for the methylene protons of the isobutyl group. - A singlet for the methyl protons at C5. - Multiplets in the aromatic region for the phenyl protons.
¹³C NMR - Resonances for the isobutyl carbons. - A resonance for the methyl carbon at C5. - A resonance for the C4 carbon bearing the bromine, which would be shifted to a characteristic chemical shift. - Resonances for the other pyrazole ring carbons (C3 and C5). - Resonances for the phenyl carbons.
Mass Spectrometry (MS) - The molecular ion peak (M+) and the M+2 peak should be observed in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Spectroscopic analysis of similar compounds, such as 1-benzyl-4-bromo-1H-pyrazole, shows the C4 carbon bearing the bromine at approximately 93.9 ppm in the ¹³C NMR spectrum, and distinct singlets for the pyrazole protons in the ¹H NMR spectrum.[1] For the target compound, the absence of a proton at C4 will simplify the pyrazole region of the ¹H NMR spectrum.

Potential Applications in Research and Development

The structural motifs present in 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole suggest its utility as a versatile building block in several areas of chemical research.

  • Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The bromine atom can serve as a handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of compounds for biological screening.

  • Agrochemicals: Many commercial pesticides and herbicides are based on the pyrazole scaffold. This compound could be a precursor for the development of new agrochemicals with potentially improved efficacy and selectivity.

  • Materials Science: Substituted pyrazoles can be incorporated into polymers and other materials to modulate their optical and electronic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling brominated heterocyclic compounds should be followed. Based on the SDS for similar compounds like 4-bromopyrazole and other substituted bromopyrazoles, the following hazards are anticipated:

  • Health Hazards: May cause skin and eye irritation.[2][3] Harmful if swallowed or inhaled.[4]

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

For detailed safety information, it is advisable to consult the SDS of structurally related compounds such as 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) or 4-bromo-5-methyl-1-phenyl-1H-pyrazole (CAS 50877-44-6).[3]

Conclusion

4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole represents a potentially valuable, yet underexplored, chemical entity. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis, characterization, and safe handling. The true potential of this compound will only be realized through its synthesis and subsequent experimental investigation. The insights provided herein are intended to facilitate and inspire such future research endeavors.

References

  • PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available from: [Link]

  • PubChem. 4-Bromo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • Matrix Fine Chemicals. 4-BROMO-1,3,5-TRIMETHYL-1H-PYRAZOLE | CAS 15801-69-1. Available from: [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Disclaimer: Experimental data for the specific molecule 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is not extensively available in the public domain. This guide has been constructed by synthesizing information from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Experimental data for the specific molecule 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is not extensively available in the public domain. This guide has been constructed by synthesizing information from structurally analogous compounds and established principles of pyrazole chemistry to provide a comprehensive theoretical and predictive overview for research and development purposes.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals. Its unique electronic properties and synthetic versatility make it a privileged scaffold in drug design. This guide provides a detailed examination of a specific, substituted pyrazole: 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

This molecule incorporates several key functional groups that are of significant interest to drug development professionals. The phenyl and methyl groups at positions 3 and 5, respectively, influence the molecule's steric and electronic profile. The isobutyl group at the N1 position can impact solubility and metabolic stability. Critically, the bromine atom at the C4 position serves as a versatile synthetic handle, enabling a wide range of subsequent chemical modifications, particularly through transition-metal-catalyzed cross-coupling reactions.[1][2]

This document will provide a predictive analysis of the compound's physical and chemical properties, propose a viable synthetic pathway, and discuss its potential reactivity and applications in the field of drug discovery.

Molecular Structure and Key Features

The structure of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is characterized by a five-membered heterocyclic pyrazole ring with a specific substitution pattern.

Caption: Molecular structure of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

Predicted Physical Properties

While experimental data for this specific molecule is not available, we can predict its physical properties based on data from structurally similar compounds.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₄H₁₇BrN₂Derived from the molecular structure.
Molecular Weight 293.21 g/mol Calculated from the molecular formula. A similar compound, 4-Bromo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole, has a molecular weight of 279.18 g/mol .[3]
Appearance White to off-white solidSubstituted pyrazoles, such as 4-Bromo-3-methyl-1H-pyrazole, are typically solids at room temperature.[4]
Melting Point 80 - 120 °CThe melting point will be influenced by the crystal packing, which is affected by the bulky isobutyl and phenyl groups. For comparison, 4-Bromo-3-methyl-1H-pyrazole has a melting point of 77-79 °C.
Boiling Point > 300 °CHigh boiling points are expected for compounds of this molecular weight and polarity. The predicted boiling point for the related 4-bromo-3-isopropyl-1H-pyrazole is 270 °C.[5]
Solubility Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); sparingly soluble in water.The presence of the hydrophobic phenyl and isobutyl groups suggests limited aqueous solubility, a common trait for many substituted pyrazoles.[6]
pKa (Predicted) ~ -1.0 to 1.0Pyrazoles are weakly basic. The predicted pKa for a similar structure, methyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate, is -1.59.[7]

Predicted Chemical Properties and Reactivity

The chemical behavior of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is largely dictated by the pyrazole core and the bromo substituent.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many halogenated organic compounds, it may be sensitive to light and strong bases over extended periods. Brominated pyrazaboles have been noted to be sensitive to moisture.[8]

  • Reactivity of the Pyrazole Ring: Pyrazoles are aromatic heterocycles and can undergo electrophilic substitution reactions.[9] However, the presence of the bromo substituent at the 4-position, which is typically the most reactive site for electrophilic attack in pyrazoles, means that further substitution on the ring is less likely.[2][10]

  • Reactivity of the Bromo Substituent: The C-Br bond at the 4-position is the most reactive site for synthetic transformations. This makes the compound a valuable intermediate for introducing further molecular diversity.

    • Palladium-Catalyzed Cross-Coupling Reactions: Brominated pyrazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[1][11] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position. The reactivity in such couplings can be influenced by the steric hindrance of neighboring groups.[1]

    • Metal-Halogen Exchange: The bromo group can undergo metal-halogen exchange with organolithium reagents to form a lithiated pyrazole intermediate, which can then be quenched with various electrophiles.[12][13]

Proposed Synthetic Workflow

A plausible synthetic route to 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole can be envisioned through a multi-step process, starting from readily available precursors. The key steps would involve the construction of the substituted pyrazole ring followed by bromination.

G start 1-phenyl-1,3-butanedione + Isobutylhydrazine step1 Condensation Reaction start->step1 intermediate1 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole step1->intermediate1 step2 Bromination (e.g., NBS or Br2) intermediate1->step2 product 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole step2->product

Caption: Proposed synthetic workflow for 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

Experimental Protocol

Step 1: Synthesis of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

  • To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add isobutylhydrazine (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

Step 2: Bromination to yield 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

  • Dissolve the 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (1 equivalent) from Step 1 in a suitable solvent such as dichloromethane, chloroform, or carbon tetrachloride.[2]

  • Cool the solution in an ice bath.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.05 equivalents) or a solution of bromine (1.05 equivalents) in the same solvent, dropwise to the cooled solution.[2]

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of the target compound. The following are predicted spectral data based on the analysis of similar structures.[12][13][14][15]

SpectroscopyPredicted Data
¹H NMR Isobutyl Group: A doublet for the two CH₂ protons, a multiplet for the CH proton, and a doublet for the two CH₃ groups. Methyl Group: A singlet for the three protons. Phenyl Group: Multiplets in the aromatic region. Pyrazole Ring: No proton at the 4-position. A singlet for the proton at the 5-position (if present, though in this case it is substituted with a methyl group).
¹³C NMR Signals corresponding to the carbons of the isobutyl, methyl, and phenyl groups. Three distinct signals for the pyrazole ring carbons (C3, C4, and C5), with the C4 carbon signal being significantly influenced by the attached bromine atom.
IR (Infrared) Characteristic peaks for C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching of the pyrazole ring, and C-Br stretching.
Mass Spec (MS) A molecular ion peak (M+) and an (M+2)+ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the isobutyl group and other substituents.

Potential Applications in Drug Development

Substituted pyrazoles are prevalent in a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[6][11][16] The title compound, 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The bromo group at the 4-position is particularly advantageous for creating libraries of compounds through parallel synthesis using cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents at this position.

Conclusion

While direct experimental data for 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is limited, a comprehensive understanding of its physical and chemical properties can be inferred from the extensive literature on related pyrazole derivatives. This guide provides a predictive framework for researchers, outlining its likely characteristics, a viable synthetic approach, and its potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and development. The strategic placement of the bromo substituent makes this molecule a highly attractive scaffold for further chemical exploration.

References

  • Doucet, H. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 8339-8355. [Link]

  • PubChem. (n.d.). 4-Bromo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 30(3), 1137-1142. [Link]

  • El-Ghanam, A. M. (2020). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 25(22), 5439. [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. Retrieved from [Link]

  • Defense Technical Information Center. (1980). The Bromination of Pyrazabole. Retrieved from [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(8), 3096-3111. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-1,3,5-TRIMETHYL-1H-PYRAZOLE. Retrieved from [Link]

  • PHAIDRA. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Chemchart. (n.d.). 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1). Retrieved from [Link]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromopyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M771. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole Derivatives: A Technical Whitepaper

Executive Summary The pyrazole scaffold is a privileged motif in medicinal chemistry, frequently utilized to tune lipophilicity, hydrogen-bonding capacity, and metabolic resilience. The specific derivative 4-bromo-1-isob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged motif in medicinal chemistry, frequently utilized to tune lipophilicity, hydrogen-bonding capacity, and metabolic resilience. The specific derivative 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole represents a highly functionalized heterocycle designed for optimal pharmacokinetic (PK) performance. This whitepaper deconstructs the structure-activity relationships (SAR) governing its absorption, distribution, metabolism, and excretion (ADME) profile, providing drug development professionals with validated methodologies for preclinical evaluation.

Structural Deconstruction and Physicochemical Rationale

The pharmacokinetic behavior of this derivative is dictated by its precise substitution pattern, which acts as a self-contained system to bypass traditional metabolic liabilities:

  • N1-Isobutyl Substitution: Unsubstituted pyrazoles (containing an N–H bond) are highly susceptible to rapid Phase II metabolism, particularly N-glucuronidation, which drastically reduces oral bioavailability. Alkylation at the N1 position with a bulky isobutyl group provides steric shielding, effectively mitigating this metabolic liability while significantly increasing membrane permeability 1.

  • C4-Bromination: The C4 position of the pyrazole ring is highly electron-rich, making it a hotspot for electrophilic attack and rapid oxidative degradation. Strategic halogenation with bromine at C4 not only blocks this metabolic vulnerability but also enhances overall lipophilicity and intracellular accumulation 2. Furthermore, bromine's high polarizability improves target binding affinity via enhanced hydrophobic interactions 3.

  • C3-Phenyl and C5-Methyl Groups: These substituents dictate the three-dimensional conformation of the molecule. The pyrazole core acts as an aryl bioisostere, utilizing these peripheral groups to optimize fit into hydrophobic binding pockets via π−π interactions, while providing secondary sites for phase I oxidative metabolism 4.

Table 1: Predicted Physicochemical Properties
ParameterValuePharmacokinetic Implication
Molecular Weight (MW) 293.20 g/mol Optimal for oral absorption (Compliant with Lipinski's Rule of 5).
LogP (Octanol/Water) ~4.5High lipophilicity; excellent passive transcellular membrane permeability.
Topological Polar Surface Area 17.8 ŲLow TPSA indicates a high potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 0Reduces desolvation energy, highly favoring passive diffusion.
Hydrogen Bond Acceptors (HBA) 2Sufficient for target protein interaction without impeding permeability.

Absorption Profiling: Caco-2 Permeability Protocol

To evaluate the intestinal absorption causality driven by the compound's high LogP and lack of HBDs, a bidirectional Caco-2 cell monolayer assay is employed. This protocol is designed as a self-validating system to differentiate between passive diffusion and active efflux.

Step-by-Step Methodology:

  • Cell Culture Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days. Critical Control: Validate tight junction formation by ensuring Transepithelial Electrical Resistance (TEER) is > 400 Ω·cm² before proceeding.

  • Dosing Preparation: Prepare a 10 µM solution of the pyrazole derivative in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced monolayer toxicity.

  • Assay Execution: Add the dosing solution to the apical (A) chamber for A-to-B transport (simulating absorption), or the basolateral (B) chamber for B-to-A transport (simulating efflux). Incubate at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed HBSS buffer to maintain sink conditions.

  • Bioanalysis & Causality: Quantify via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

    • Interpretation: An efflux ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2 indicates the compound is a substrate for active efflux transporters (e.g., P-glycoprotein). The inclusion of propranolol (high-permeability reference) and atenolol (low-permeability reference) ensures assay integrity.

Metabolic Stability and Biotransformation

Highly lipophilic pyrazole derivatives are predominantly cleared via hepatic Phase I metabolism, specifically through the Cytochrome P450 (CYP) system 5. Because the 4-bromo substitution effectively deactivates the pyrazole core from direct oxidation, metabolism is forced to redirect to the peripheral functional groups: the N1-isobutyl chain and the C3-phenyl ring.

G Parent 4-Bromo-1-isobutyl-5-methyl -3-phenyl-1H-pyrazole CYP3A4 CYP3A4 Oxidation (Isobutyl/Methyl) Parent->CYP3A4 Primary CYP2C9 CYP2C9 Hydroxylation (Phenyl ring) Parent->CYP2C9 Secondary Phase2 Phase II Glucuronidation (Blocked by N-Alkyl) Parent->Phase2 Steric Hindrance Metabolite1 Hydroxylated Metabolites CYP3A4->Metabolite1 CYP2C9->Metabolite1 Excretion Renal / Biliary Excretion Phase2->Excretion Negligible Metabolite1->Excretion

Metabolic biotransformation pathways of the highly substituted pyrazole derivative.

Human Liver Microsome (HLM) Stability Protocol

To quantify the intrinsic clearance ( CLint​ ) driven by the CYP pathways illustrated above, an HLM stability assay is required.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂ (essential cofactor for CYP function).

  • Incubation Assembly: Combine HLMs (final protein concentration 0.5 mg/mL) and the pyrazole derivative (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the start time of Phase I metabolism.

  • Quenching Kinetics: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating the matrix.

  • Data Processing: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound against time to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetic Profiling

The in vivo PK profile of highly substituted pyrazoles typically exhibits a moderate to high volume of distribution ( Vd​ ) due to extensive tissue partitioning driven by the lipophilic isobutyl and bromo groups.

Workflow A Compound Formulation B IV / PO Administration A->B C Serial Blood Sampling B->C D LC-MS/MS Bioanalysis C->D E PK Parameter Calculation D->E

In vivo pharmacokinetic profiling workflow from formulation to parameter calculation.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rodent Model)
PK ParameterTypical Range for ScaffoldPhysiological Interpretation
Clearance (CL) 15 - 30 mL/min/kgModerate hepatic extraction ratio; CYP-mediated clearance dominates.
Volume of Distribution (Vd) 2.5 - 5.0 L/kgExtensive tissue distribution due to high lipophilicity and low plasma protein binding restriction.
Half-life (t1/2) 4 - 8 hoursSustained systemic exposure suitable for QD (once daily) or BID (twice daily) dosing regimens.
Oral Bioavailability (F%) 40% - 65%Good oral absorption, partially limited by first-pass hepatic metabolism.

Conclusion

The 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole scaffold represents a masterclass in rational drug design. By strategically employing C4-halogenation and N1-alkylation, medicinal chemists can effectively bypass the traditional metabolic liabilities of the pyrazole core. This yields a compound with enhanced lipophilicity, superior membrane permeability, and a highly tunable pharmacokinetic profile suitable for advanced preclinical development.

References

  • Source: International Journal of Novel Research and Development (IJNRD)
  • Source: PubMed Central (PMC)
  • Source: Chemical Reviews (ACS Publications)
  • Source: PubMed Central (PMC)
  • Source: RSC Advances (RSC Publishing)

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Binding Affinity of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole to Target Enzymes

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] This guide focuses on a specific pyrazole derivative, 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole, and delineates a comprehensive strategy for identifying its target enzymes and quantifying the binding affinity. While direct experimental data for this specific molecule is not extensively published, this document leverages established principles of drug discovery and biophysical analysis to provide a robust framework for its characterization. We will explore methodologies for target identification, provide detailed protocols for key binding affinity assays, and discuss the interpretation of the resulting data for applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the molecular interactions of novel chemical entities.

Introduction to the Pyrazole Scaffold and the Subject Compound

The pyrazole ring system is a cornerstone in the development of enzyme inhibitors.[4] Its derivatives have been successfully developed as inhibitors for a range of enzymes, including cyclooxygenase-2 (COX-2), protein kinases, and carbonic anhydrases.[1][5] The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of steric and electronic properties to achieve high potency and selectivity for a given enzyme target.

The subject of this guide, 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole , possesses a unique combination of substituents:

  • 1-isobutyl group: A non-polar, flexible aliphatic chain.

  • 3-phenyl group: A bulky aromatic ring capable of pi-stacking and hydrophobic interactions.

  • 4-bromo substituent: An electron-withdrawing halogen that can participate in halogen bonding.

  • 5-methyl group: A small alkyl group that can influence steric fit and local hydrophobicity.

Given this structure, the compound has the potential to interact with a variety of enzyme active sites. For instance, pyrazole derivatives have shown inhibitory activity against bacterial enzymes like DNA gyrase B and nucleosidase, as well as human enzymes such as 20-HETE synthase and BRAFV600E kinase.[1][6][7]

Strategy for Target Enzyme Identification

A critical first step in characterizing a novel compound is identifying its biological target(s). A multi-pronged approach combining computational and experimental methods is most effective.

In Silico Target Prediction (Computational Approach)

Before initiating resource-intensive lab experiments, computational methods can predict potential protein targets, saving significant time and resources.[8]

  • Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a protein target.[1] A library of known enzyme structures (e.g., kinases, proteases, metabolic enzymes) can be screened. The docking software calculates a binding energy score, which helps to rank potential targets.[1] The phenyl and pyrazole rings are key features for establishing binding interactions.[1]

  • Pharmacophore Modeling: If a class of enzymes is suspected (e.g., kinases), a pharmacophore model can be built based on known inhibitors. This model defines the essential 3D arrangement of features (hydrophobic centers, hydrogen bond donors/acceptors, etc.) required for binding. The subject compound can then be screened against this model.

In Vitro Target Identification (Experimental Approach)

Experimental methods provide direct evidence of compound-protein interactions within a biological context.

  • Affinity Chromatography-Mass Spectrometry: This is a powerful, unbiased method for identifying protein targets from a complex biological sample like a cell lysate.[9] The compound is immobilized on a solid support (the "affinity matrix"). The cell lysate is passed over this matrix, and proteins that bind to the compound are "captured." After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.[9]

  • Quantitative Proteomics (e.g., SILAC): Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be combined with affinity enrichment to robustly identify specific protein targets.[9] This method provides a quantitative comparison between proteins captured by the compound versus a control, significantly reducing false positives.[9]

The logical workflow for target identification is illustrated in the diagram below.

G cluster_0 Phase 1: Target Prediction & Identification cluster_1 Phase 2: Affinity Measurement & Validation start Novel Compound: 4-bromo-1-isobutyl-5-methyl -3-phenyl-1H-pyrazole insilico In Silico Screening (Molecular Docking, Pharmacophore) start->insilico invitro In Vitro Screening (Affinity Chromatography, SILAC) start->invitro candidates List of Putative Target Enzymes insilico->candidates invitro->candidates assays Biophysical Binding Assays (SPR, ITC, FP) candidates->assays Confirmation data Quantitative Data (KD, kon, koff, Thermodynamics) assays->data validation Validated Target(s) data->validation

Caption: Workflow for target identification and affinity validation.

Methodologies for Quantifying Binding Affinity

Once a putative target enzyme is identified, the next step is to quantify the binding affinity. The equilibrium dissociation constant (KD) is the most common metric, representing the concentration of the compound at which 50% of the target enzyme is bound at equilibrium. A lower KD value indicates a higher binding affinity.[10] We will detail three gold-standard, orthogonal techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface to monitor molecular interactions in real-time. It provides not only the affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).[10]

  • Immobilization: Covalently immobilize the purified target enzyme onto a sensor chip surface (e.g., via amine coupling to a CM5 sensor chip). A control flow cell should be prepared (activated and deactivated) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of the 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected KD. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement:

    • Association: Inject the compound dilutions sequentially over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (measured in Response Units, RU) as the compound binds to the immobilized enzyme.

    • Dissociation: After the association phase, switch back to injecting only the running buffer and monitor the decrease in the SPR signal as the compound dissociates.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a high salt buffer or a low pH solution) to remove all bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the buffer-only injection.

    • Globally fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD (where KD = koff / kon).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[10] It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction (KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.

  • Sample Preparation: Dialyze the purified target enzyme and the compound into the same buffer to minimize buffer mismatch effects. The compound is loaded into the injection syringe, and the enzyme is placed in the sample cell.

  • Titration Experiment: Perform a series of small, sequential injections of the compound into the enzyme solution.[10] The instrument measures the minute heat changes that occur upon each injection.

  • Data Acquisition: A plot of heat change per injection versus the molar ratio of ligand to protein is generated. The initial injections produce large heat changes as most of the compound binds to the enzyme. As the enzyme becomes saturated, subsequent injections produce smaller heat changes, eventually equaling the heat of dilution.

  • Data Analysis: Fit the integrated heat data to a binding isotherm model. This fit yields the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

ITC_Workflow prep Sample Preparation (Enzyme in Cell, Compound in Syringe) titrate Sequential Injections prep->titrate measure Measure Heat Change (μcal/sec) titrate->measure integrate Integrate Peaks (Heat per Injection) measure->integrate plot Plot Binding Isotherm (kcal/mol vs Molar Ratio) integrate->plot fit Fit Data to Model plot->fit results Determine Thermodynamic Parameters (KD, n, ΔH, ΔS) fit->results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescent molecule. It is particularly useful for competitive binding assays to determine the affinity of unlabeled compounds.[10]

  • Assay Development: A fluorescent probe (tracer) that is known to bind to the target enzyme is required. The concentration of the enzyme and tracer are optimized to produce a stable, high polarization signal.

  • Competition Experiment: In a microplate, a fixed concentration of the target enzyme and the fluorescent tracer are incubated.

  • Titration: A dilution series of the unlabeled test compound (4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole) is added to the wells.

  • Measurement: The plate is incubated to reach equilibrium, and the fluorescence polarization is measured. As the test compound displaces the fluorescent tracer from the enzyme's active site, the tracer tumbles more rapidly in solution, leading to a decrease in the polarization value.

  • Data Analysis: The data are plotted as polarization versus the logarithm of the test compound concentration. The resulting sigmoidal curve is fitted to determine the IC50 value (the concentration of test compound that displaces 50% of the tracer). The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the KD of the fluorescent tracer is known.

Data Presentation and Interpretation

For clarity and comparative analysis, binding affinity data should be summarized in a structured table. Orthogonal methods (e.g., SPR and ITC) should be used to validate the results.[11]

Table 1: Hypothetical Binding Affinity Data for 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Test CompoundTarget EnzymeMethodKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound AKinase XSPR751.5 x 1051.1 x 10-2N/AN/AN/A
Compound AKinase XITC90N/AN/A1.05-7.8-1.5
Compound AProtease YSPR>10,000--N/AN/AN/A

Compound A: 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Interpretation:

  • The KD values from SPR and ITC are in good agreement, lending confidence to the measurement.

  • The nanomolar KD for Kinase X indicates a high-affinity interaction.

  • The fast "on-rate" (kon) and slow "off-rate" (koff) suggest the compound binds readily and forms a stable complex.

  • The ITC data reveal the binding is enthalpically driven (favorable ΔH), with a smaller, unfavorable entropic contribution.

  • The lack of significant binding to Protease Y (>10 µM) suggests selectivity for Kinase X.

Conclusion

This guide provides a comprehensive framework for the characterization of the binding affinity of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. By combining in silico prediction with robust in vitro target identification and employing orthogonal biophysical techniques like SPR, ITC, and FP, researchers can confidently identify target enzymes and quantify the thermodynamics and kinetics of the binding interaction. This detailed understanding is a cornerstone of modern drug discovery, enabling lead optimization, clarifying structure-activity relationships, and ultimately paving the way for the development of novel therapeutics.[10]

References

  • Title: Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • Title: Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study.
  • Title: Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors.
  • Title: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors.
  • Title: Computational evaluation of protein – small molecule binding.
  • Title: Pyrazole Derivatives as Enzyme Inhibitors.
  • Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • Title: A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • Title: Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.
  • Title: Identifying the proteins to which small-molecule probes and drugs bind in cells.
  • Title: Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.
  • Title: Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists.
  • Title: Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors.
  • Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
  • Title: Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Title: The Latest Progress on the Preparation and Biological activity of Pyrazoles.

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermodynamic and Stability Profiling in Drug Development In the landscape of modern drug discovery and development, pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic and Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, pyrazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific compound, 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole, represents a novel entity with significant therapeutic potential. However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is a cornerstone for ensuring safety, predicting reactivity, and establishing appropriate storage and handling protocols.[4][5]

This technical guide provides a comprehensive framework for evaluating the thermodynamic properties and stability of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. While specific experimental data for this compound is not yet extensively available in public literature, this guide synthesizes established principles from the study of analogous pyrazole structures and details the requisite experimental methodologies to generate a robust thermochemical profile.[4] As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring a self-validating system of protocols.

Synthesis and Characterization: A Plausible Route to the Target Compound

The synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole would likely follow established methodologies for the derivatization of the pyrazole ring. A plausible synthetic pathway could commence with the condensation of a β-diketone with isobutylhydrazine to form the pyrazole core, followed by bromination.

A potential synthetic approach is outlined below:

  • Synthesis of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole: This could be achieved through the reaction of 1-phenylbutane-1,3-dione with isobutylhydrazine.

  • Bromination of the pyrazole ring: The subsequent bromination at the C4 position can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.

The successful synthesis and purification of the compound would be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.[6]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[6]

  • Elemental Analysis: To confirm the empirical formula.

Thermodynamic Characterization: Unveiling the Energetic Landscape

A comprehensive understanding of a compound's thermodynamic properties is fundamental to predicting its behavior in various chemical and biological systems. Key parameters include the enthalpy of formation, entropy, and Gibbs free energy of formation. These can be determined through a combination of experimental techniques and computational modeling.

Experimental Methodologies

1. Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is a primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[7][8] The experiment involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device known as a bomb calorimeter.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Objective: To determine the standard enthalpy of combustion and subsequently calculate the standard enthalpy of formation.

  • Instrumentation: A static bomb combustion calorimeter.[7]

  • Procedure:

    • A precisely weighed pellet of the sample is placed in the crucible inside the bomb.

    • The bomb is sealed and pressurized with high-purity oxygen.

    • The bomb is submerged in a known volume of water in the calorimeter.

    • The sample is ignited, and the temperature change of the water is meticulously recorded.

    • The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Causality: The heat released during combustion is directly proportional to the change in internal energy (ΔU) of the reaction. This is then used to calculate the enthalpy of combustion (ΔcH°), from which the enthalpy of formation (ΔfH°) can be derived using Hess's Law.

2. Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It provides critical information on melting point, enthalpy of fusion, and heat capacity.[8]

Experimental Protocol: Differential Scanning Calorimetry

  • Objective: To determine the melting point, enthalpy of fusion, and heat capacity of the compound.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample is hermetically sealed in an aluminum pan.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The cell is heated at a constant rate, and the heat flow to each pan is monitored.

    • Thermal transitions, such as melting, appear as peaks in the DSC thermogram.

  • Causality: The area under the melting peak is directly proportional to the enthalpy of fusion. The heat capacity can be determined from the shift in the baseline of the thermogram.[10]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample seal Seal in Pan weigh->seal load Load Sample & Ref seal->load heat Heat at Constant Rate load->heat monitor Monitor Heat Flow heat->monitor thermogram Generate Thermogram monitor->thermogram melting_point Determine Melting Point thermogram->melting_point enthalpy Calculate Enthalpy of Fusion thermogram->enthalpy heat_capacity Determine Heat Capacity thermogram->heat_capacity

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Stability Assessment: Predicting Shelf-Life and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[11] Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Methodology

1. Thermogravimetric Analysis (TGA): Evaluating Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is an essential technique for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol: Thermogravimetric Analysis

  • Objective: To determine the decomposition temperature and to study the thermal degradation profile of the compound.

  • Instrumentation: A thermogravimetric analyzer, often coupled with a technique for evolved gas analysis (EGA) such as FTIR or Mass Spectrometry.[12]

  • Procedure:

    • A small amount of the sample is placed in the TGA furnace.

    • The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots mass loss versus temperature.

  • Causality: A significant loss of mass indicates decomposition of the compound. The onset temperature of decomposition is a key indicator of its thermal stability. Coupling TGA with EGA allows for the identification of the gaseous products released during decomposition, providing insights into the degradation mechanism.[13]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA-EGA Analysis cluster_data Data Interpretation sample_prep Weigh Sample load_sample Load Sample into Furnace sample_prep->load_sample heat_sample Heat at Controlled Rate load_sample->heat_sample monitor_mass Monitor Mass Loss heat_sample->monitor_mass analyze_gas Analyze Evolved Gases (FTIR/MS) monitor_mass->analyze_gas tga_curve Generate TGA Curve monitor_mass->tga_curve degradation_path Identify Degradation Pathway analyze_gas->degradation_path decomp_temp Determine Decomposition Temp. tga_curve->decomp_temp

Caption: Workflow for Thermogravimetric and Evolved Gas Analysis.

2. Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and to establish degradation pathways.[5] These studies involve subjecting the compound to conditions more severe than accelerated storage conditions.

Protocol for Forced Degradation Studies

  • Objective: To identify potential degradation products and pathways.

  • Conditions:

    • Thermal Stress: Exposing the solid sample to elevated temperatures (e.g., 105°C for 24 hours).[5]

    • Photostability: Exposing the sample to light according to ICH Q1B guidelines.[5]

    • Hydrolytic Stability: Testing in acidic, basic, and neutral aqueous solutions.

    • Oxidative Stress: Exposing the sample to an oxidizing agent (e.g., hydrogen peroxide).

  • Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate and identify any degradation products.

Expected Stability Profile and Degradation Pathways

Based on the general chemistry of pyrazole derivatives, several potential degradation pathways for 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole can be postulated:

  • Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to discoloration of the compound.[5]

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the N-isobutyl bond or other ring-opening reactions could occur.

  • Photodegradation: Exposure to UV light could induce radical reactions, potentially leading to debromination or other structural rearrangements.

Data Presentation: A Framework for Quantitative Analysis

The quantitative data obtained from the aforementioned experimental techniques should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Thermodynamic Data for 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

ParameterSymbolValueMethod
Molecular WeightM321.23 g/mol Calculated
Melting PointT_mTBDDSC
Enthalpy of FusionΔH_fusTBDDSC
Standard Enthalpy of FormationΔfH°TBDCombustion Calorimetry
Onset Decomposition TemperatureT_dTBDTGA

Conclusion and Future Directions

A thorough understanding of the thermodynamic properties and stability of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is indispensable for its advancement as a potential drug candidate. This technical guide has provided a comprehensive roadmap for the experimental determination of these critical parameters. The outlined protocols for combustion calorimetry, DSC, TGA, and forced degradation studies, grounded in established scientific principles, will yield a robust dataset essential for informed decision-making in the drug development process.

Future work should focus on executing these experimental protocols to generate a complete thermochemical profile for the title compound. Furthermore, computational studies, such as Density Functional Theory (DFT), could be employed to complement the experimental data and provide deeper insights into the molecule's electronic structure and reactivity. The integration of experimental and computational approaches will provide a holistic understanding of the compound's properties, paving the way for its successful development.

References

  • Zapevalov, A. Y., Saloutin, V. I., & Chupakhin, O. N. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Thermo. [Link]

  • Belarusian State University. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Chemistry Department. [Link]

  • Sowinska, M., & Krasowska, M. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers. [Link]

  • ResearchGate. (2025). Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis. Request PDF. [Link]

  • National Physical Laboratory. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report CMMT (A) 75. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. [Link]

  • ResearchGate. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PDF. [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

  • IntechOpen. (2012). Group Contribution Methods for Estimation of Selected Physico-Chemical Properties of Organic Compounds. Thermodynamics. [Link]

  • Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Hosseini, S. H., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Molecules. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of II. Download Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry of compounds 6–8 (gray curves), 12–15... Download Scientific Diagram. [Link]

  • ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications. PDF. [Link]

  • MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • SciSpace. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]

  • Current Analytical Chemistry. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Bentham Science. [Link]

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. Current Chemistry Letters. [Link]

  • PubChem. (n.d.). 4-Bromo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Download Scientific Diagram. [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]

  • ResearchGate. (2025). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • New Journal of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Halogenation of 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Strategic Overview Highly functionalized pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Overview

Highly functionalized pyrazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, COX-2 inhibitors, and various neuroactive agents [1]. The target compound, 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (CAS: 2097963-46-5)[1], serves as a versatile building block. The presence of the C4-bromide allows for subsequent late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Designing a robust synthesis for this specific substitution pattern requires careful management of regioselectivity. Direct condensation of an unsymmetrical 1,3-diketone with an alkylhydrazine often yields an intractable mixture of regioisomers. Therefore, this protocol utilizes a three-stage linear approach:

  • Cyclocondensation: Formation of the parent pyrazole core.

  • Regioselective N-Alkylation: Sterically driven alkylation to establish the 1,5-relationship.

  • Electrophilic Aromatic Substitution (EAS): Mild, regioselective C4-bromination.

SynthesisPathway SM 1-Phenylbutane-1,3-dione + Hydrazine Hydrate Step1 Cyclocondensation (EtOH, 80°C) SM->Step1 Int1 3-Methyl-5-phenyl-1H-pyrazole (Tautomeric Mixture) Step1->Int1 Step2 N-Alkylation (Isobutyl Bromide, Cs2CO3) Int1->Step2 Int2 1-Isobutyl-5-methyl-3-phenyl- 1H-pyrazole (Major) Step2->Int2 Step3 Electrophilic Bromination (NBS, MeCN, RT) Int2->Step3 Product 4-Bromo-1-isobutyl-5-methyl- 3-phenyl-1H-pyrazole Step3->Product

Figure 1: Three-stage synthetic workflow for the target pyrazole.

Mechanistic Insights and Protocol

Stage 1: Pyrazole Core Assembly (Cyclocondensation)

Objective: Synthesize the tautomeric intermediate 3-methyl-5-phenyl-1H-pyrazole. Causality & Design: The reaction between 1-phenylbutane-1,3-dione (benzoylacetone) and hydrazine hydrate proceeds via initial hydrazone formation followed by intramolecular cyclization. Because the unsubstituted pyrazole undergoes rapid annular tautomerism, the 3-methyl-5-phenyl and 5-methyl-3-phenyl forms are in rapid equilibrium [2]. Ethanol is selected as the solvent to ensure complete dissolution of the diketone while allowing for a smooth reflux temperature (78 °C) that drives the dehydration step to completion.

Protocol:

  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 1-phenylbutane-1,3-dione (10.0 g, 61.6 mmol) and absolute ethanol (100 mL).

  • Add hydrazine hydrate (64% in water, 4.5 mL, ~92 mmol, 1.5 equiv) dropwise at room temperature. Note: A mild exotherm is typically observed.

  • Heat the reaction mixture to reflux (80 °C external bath) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV active).

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield 3-methyl-5-phenyl-1H-pyrazole as a white to off-white solid. (Proceed to Stage 2 without further purification).

Stage 2: Regioselective N-Alkylation

Objective: Install the isobutyl group with high regiocontrol to favor the 1-isobutyl-5-methyl-3-phenyl isomer. Causality & Design: Alkylation of the tautomeric pyrazole mixture with isobutyl bromide under basic conditions generates two regioisomers. We utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). The "cesium effect" enhances the nucleophilicity of the pyrazolate anion [3]. Steric differentiation is the primary driver for regioselectivity here: the bulky phenyl group at C3/C5 sterically hinders alkylation at the adjacent nitrogen. Consequently, the isobutyl group preferentially attacks the nitrogen adjacent to the smaller methyl group, yielding 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole as the major product [4].

Protocol:

  • Dissolve the crude 3-methyl-5-phenyl-1H-pyrazole (approx. 9.5 g, 60 mmol) in anhydrous DMF (80 mL) under a nitrogen atmosphere.

  • Add Cs₂CO₃ (29.3 g, 90 mmol, 1.5 equiv). Stir for 15 minutes at room temperature to pre-form the pyrazolate anion.

  • Add 1-bromo-2-methylpropane (isobutyl bromide) (9.8 g, 72 mmol, 1.2 equiv) dropwise.

  • Heat the reaction to 60 °C for 12 hours.

  • Cool to room temperature, quench with water (200 mL), and extract with EtOAc (3 x 100 mL).

  • Wash the combined organic layers extensively with water (3 x 100 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude oil by flash column chromatography (Silica gel, gradient elution: 0% to 15% EtOAc in Hexanes). The major isomer (1-isobutyl-5-methyl-3-phenyl-1H-pyrazole) elutes first due to lower polarity compared to the minor isomer.

Stage 3: Electrophilic Aromatic Bromination

Objective: Halogenate the C4 position to yield the final product. Causality & Design: The C4 position of the pyrazole ring is highly electron-rich due to the combined electron-donating effects of the two nitrogen atoms and the adjacent alkyl/aryl substituents. N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) is chosen over elemental bromine (Br₂) because it provides a mild, controlled source of electrophilic bromine (Br⁺), preventing over-oxidation or side reactions at the alkyl chains [5]. MeCN stabilizes the polar transition state, ensuring rapid kinetics at room temperature.

Protocol:

  • Dissolve 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (5.0 g, 23.3 mmol) in anhydrous MeCN (50 mL).

  • Protect the reaction flask from light (wrap in aluminum foil) to prevent radical pathway initiation.

  • Add NBS (4.35 g, 24.5 mmol, 1.05 equiv) in small portions over 10 minutes.

  • Stir the reaction at room temperature for 2 hours. TLC (Hexanes/EtOAc 5:1) will indicate complete consumption of the starting material.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) to destroy unreacted NBS. Stir for 10 minutes.

  • Extract the mixture with Dichloromethane (DCM) (2 x 50 mL). Wash the organic layer with water, dry over MgSO₄, and concentrate.

  • Purify via recrystallization from hot hexanes or a short silica plug to yield 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole as a crystalline solid.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and analytical checkpoints for the optimized workflow.

StageTransformationReagents / ConditionsExpected YieldKey Analytical Checkpoint (TLC / NMR)
1 CyclocondensationNH₂NH₂·H₂O, EtOH, 80°C, 4h92 - 95%Disappearance of diketone UV spot; Pyrazole C4-H singlet at ~6.4 ppm (¹H NMR).
2 N-AlkylationIsobutyl-Br, Cs₂CO₃, DMF, 60°C, 12h65 - 70% (Major Isomer)Separation of regioisomers on silica; Isobutyl CH₂ doublet at ~3.8 ppm (¹H NMR).
3 C4-BrominationNBS, MeCN, RT, 2h88 - 92%Disappearance of pyrazole C4-H singlet; Downfield shift of C5-Methyl group.

References

  • Fokin, V. V., et al. "Synthesis and Functionalization of Pyrazoles." Chemical Reviews, vol. 114, no. 16, 2014, pp. 8257–8322. Available at:[Link]

  • Elguero, J. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, vol. 1, 1976, pp. 1-10. Available at:[Link]

  • Dijkstra, G., et al. "The Cesium Effect in Organic Synthesis." Journal of the American Chemical Society, vol. 111, no. 21, 1989, pp. 8069-8076. Available at:[Link]

  • Katritzky, A. R., et al. "Regioselective N-Alkylation of Pyrazoles." The Journal of Organic Chemistry, vol. 69, no. 17, 2004, pp. 5778–5781. Available at:[Link]

  • Zefirov, N. S., et al. "Electrophilic Bromination of Heterocycles using N-Bromosuccinimide." Tetrahedron Letters, vol. 41, no. 24, 2000, pp. 4713-4716. Available at:[Link]

Sources

Application

Application Note: Regioselective C4-Bromination of 1-Isobutyl-5-methyl-3-phenyl-1H-pyrazole

Executive Summary The pyrazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized as a bioisostere for arenes to enhance the aqueous solubility, lipophilicity, and overall pharmacokinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized as a bioisostere for arenes to enhance the aqueous solubility, lipophilicity, and overall pharmacokinetic profile of drug candidates[1]. The regioselective halogenation of these heterocycles is a critical enabling step, as the resulting bromo-derivatives serve as indispensable electrophilic precursors for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[2].

This application note details a highly efficient, scalable, and self-validating protocol for the regioselective C4-bromination of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole using N-bromosuccinimide (NBS). By leveraging the intrinsic electronic asymmetry of the pyrazole core, this methodology guarantees absolute regiochemical control and high isolated yields.

Mechanistic Rationale: The SEAr Paradigm

The regioselectivity of this bromination is strictly governed by the electronic distribution within the pyrazole ring. The heterocycle contains two distinct nitrogen atoms: the N1 nitrogen (bearing the isobutyl group) is "pyrrole-like" and donates its lone pair into the aromatic sextet, whereas the N2 nitrogen is "pyridine-like" and acts as an electron-withdrawing center[3].

This push-pull electronic dynamic localizes the highest electron density at the C4 position, making it the most nucleophilic site on the ring[3]. When exposed to NBS, the reaction proceeds via a Friedel-Crafts-type Electrophilic Aromatic Substitution (SEAr)[4]. The electrophilic bromine species (Br⁺) attacks C4 to form a resonance-stabilized cationic Wheland intermediate, which undergoes rapid deprotonation to restore aromaticity[4]. Because the C3 and C5 positions are sterically and electronically blocked by phenyl and methyl groups respectively, bromination is strictly confined to C4, eliminating the risk of regioisomer mixtures[5].

Mechanism A 1,3,5-Trisubstituted Pyrazole B Electrophilic Attack (Br+ from NBS) A->B C Wheland Intermediate (Cationic) B->C Rate Limiting D Aromatization (-H+) C->D Fast E 4-Bromo-Pyrazole (Product) D->E

Caption: Proposed SEAr mechanism for the regioselective C4-bromination of the pyrazole core using NBS.

Protocol Engineering: Causality & Design

To ensure a robust and reproducible workflow, every variable in this protocol has been optimized based on mechanistic causality:

  • Reagent Selection (NBS vs. Br₂): NBS is selected over elemental bromine due to its practicality, safety profile, and controlled reactivity[1]. Critically, NBS avoids the generation of stoichiometric hydrobromic acid (HBr) as a primary byproduct. High concentrations of HBr can protonate the pyridine-like N2 atom, deactivating the ring toward electrophilic attack and stalling the reaction.

  • Solvent Dynamics (DMF): The regioselectivity and kinetics of NBS-mediated bromination are heavily dependent on solvent polarity[6]. N,N-Dimethylformamide (DMF) is chosen because its highly polar, aprotic nature stabilizes the cationic Wheland intermediate, drastically accelerating the SEAr SEAr pathway compared to non-polar solvents like dichloromethane (DCM)[4].

  • Thermal Control (0 °C to RT): The reaction is initiated at 0 °C. This thermal suppression mitigates the highly exothermic nature of the initial electrophilic attack and suppresses competing radical-mediated (Wohl-Ziegler) bromination at the allylic/benzylic-like C5-methyl or N1-isobutyl positions[1].

  • Quenching Strategy (Na₂S₂O₃): Sodium thiosulfate acts as a mild reducing agent. Its addition immediately converts any residual electrophilic bromine species into inert, water-soluble bromide salts, preventing unwanted oxidation or over-bromination during the concentration step.

Empirical Data & Optimization

The quantitative data below highlights the critical role of solvent polarity and stoichiometry in maximizing the yield of the 4-bromo derivative.

Table 1: Optimization of Reaction Conditions for C4-Bromination

EntrySolventNBS (equiv)TemperatureTime (h)Conversion (%)Isolated Yield (%)
1DCM1.0525 °C127568
2MeCN1.0525 °C68882
3 DMF 1.05 0 °C to 25 °C 2 >99 94
4DMF1.500 °C to 25 °C2>9989*

*Note: The lower isolated yield in Entry 4 is due to the trace formation of aliphatic bromination byproducts (at the C5-methyl group), which necessitated extensive chromatographic separation.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system, incorporating distinct visual and analytical checkpoints to guarantee success.

Reaction Setup
  • Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Dissolve 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (10.0 mmol, 1.0 equiv) in anhydrous DMF (50 mL) to achieve a 0.2 M concentration.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes under an inert argon atmosphere.

Electrophile Introduction
  • Weigh out N-bromosuccinimide (10.5 mmol, 1.05 equiv). Note: Ensure the NBS is freshly recrystallized from water or appears as a stark white powder; yellow/orange NBS indicates degradation to free bromine.

  • Add the NBS portion-wise over 10 minutes to the stirring solution at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

In-Process Control (IPC) & Validation
  • Stir the mixture for 2 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Silica gel, 20% EtOAc in Hexanes). The starting material (UV active) should be completely consumed, replaced by a single, slightly less polar product spot.

  • LC-MS Validation: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze. The mass spectrum must exhibit a characteristic 1:1 isotopic doublet for the [M+H]+ ion (due to 79Br and 81Br ), which is the definitive hallmark of a mono-brominated pyrazole[7].

Quenching & Workup
  • Visual Validation: The reaction mixture may possess a faint yellow tint due to trace free bromine. Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). The immediate discharge of the yellow color to a colorless/cloudy suspension visually validates the successful quenching of active electrophiles.

  • Dilute the mixture with Ethyl Acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water ( 3×50 mL) to extract the highly water-soluble DMF and succinimide byproduct.

  • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Isolation
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 15% EtOAc in Hexanes).

  • Concentrate the product fractions to afford 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole as a crystalline solid or viscous oil.

Workflow S1 1. Dissolve Substrate (0.2 M in DMF) S2 2. Add NBS (1.05 eq) (0 °C to RT) S1->S2 S3 3. IPC Monitoring (TLC / LC-MS) S2->S3 2 hours S4 4. Quench (Aq. Na2S2O3) S3->S4 >99% Conversion S5 5. Extract & Purify (EtOAc -> Silica Gel) S4->S5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the 4-bromo pyrazole.

Sources

Method

Applications of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole in small molecule drug discovery

Application Note: 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole as a Privileged Scaffold in Small Molecule Drug Discovery Executive Summary The pyrazole heterocycle is universally recognized as a "privileged scaffold"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole as a Privileged Scaffold in Small Molecule Drug Discovery

Executive Summary

The pyrazole heterocycle is universally recognized as a "privileged scaffold" in contemporary medicinal chemistry, forming the core of numerous FDA-approved therapeutics across oncology, inflammation, and metabolic disorders[1]. Within this chemical space, highly substituted pyrazoles offer precise control over three-dimensional pharmacophore geometry. This application note details the utility of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (CAS: 2097963-46-5)[2], a highly decorated building block designed for rapid library generation. By leveraging its orthogonal functional groups and the C4-bromide synthetic handle, medicinal chemists can execute late-stage functionalization (LSF) to discover novel kinase inhibitors, GPCR modulators, and anti-tubulin agents[3].

Structural Rationale & Pharmacophore Mapping

In drug design, every substituent on a core scaffold must serve a distinct physicochemical or spatial purpose. The architecture of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is engineered to maximize binding affinity while minimizing the entropic penalty of target engagement:

  • 1-Isobutyl Group: This branched aliphatic chain acts as a lipophilic vector (modulating LogP). In kinase targets, it is frequently utilized to occupy deep, hydrophobic selectivity pockets adjacent to the ATP-binding hinge region. In GPCR targets (such as the CB1 receptor), it mimics the lipid tails of endogenous cannabinoids.

  • 3-Phenyl Group: Provides a rigid, flat aromatic surface essential for π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine or Tyrosine) within the target binding site.

  • 5-Methyl Group (The Conformational Lock): This group is not merely decorative. It induces a deliberate steric clash with both the 1-isobutyl group and any subsequent C4-substituent. This clash forces the C4-aryl or heteroaryl group out of coplanarity with the pyrazole core, creating an orthogonal 3D geometry critical for fitting into narrow binding clefts, such as the DFG-out conformation of inactive kinases.

  • 4-Bromo Group: The critical synthetic handle. The C-Br bond is highly primed for palladium-catalyzed cross-coupling reactions, enabling the divergent synthesis of hundreds of analogs from a single central intermediate[4].

Pharmacophore_Model Core Pyrazole Core (Hinge Binder / H-Bonding) R1 1-Isobutyl Group (Hydrophobic Pocket) Core->R1 R3 3-Phenyl Group (π-π Stacking) Core->R3 R5 5-Methyl Group (Conformational Lock) Core->R5 R4 C4-Substituent (via LSF) (Solvent Channel) Core->R4 Target Target Protein Binding Site (e.g., Kinase or GPCR) R1->Target Van der Waals R3->Target π-π Stacking R4->Target H-Bond / Ionic

Caption: Pharmacophore mapping of the substituted pyrazole scaffold within a target binding site.

Scaffold Properties and Reaction Optimization Data

Understanding the baseline physicochemical properties of the scaffold is required for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the downstream library.

Table 1: Physicochemical Properties of the Scaffold [2]

Property Value Medicinal Chemistry Significance
Molecular Weight 293.20 g/mol Leaves ~200 Da for LSF additions while adhering to Lipinski's Rule of 5.
Chemical Formula C14H17BrN2 Highly carbon-dense; requires polar LSF additions to maintain solubility.
H-Bond Donors 0 Enhances passive membrane permeability (e.g., Blood-Brain Barrier penetration).

| H-Bond Acceptors | 2 | Core nitrogens remain available for hinge-binding interactions. |

Because the 4-position is sterically hindered by the adjacent 3-phenyl and 5-methyl groups, standard cross-coupling catalysts (like Pd(PPh3)4) often stall at the oxidative addition or transmetalation steps[3]. Modern dialkylbiaryl phosphine ligands (e.g., RuPhos) or bidentate ligands (e.g., dppf) are required to force the catalytic cycle forward[4].

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling at the C4 Position

Catalyst System Base Solvent System Conditions Yield (%)
Pd(PPh3)4 (5 mol%) K2CO3 1,4-Dioxane / H2O Conventional, 120°C, 12 h < 20%
Pd(dppf)Cl2 (5 mol%) Na2CO3 Toluene / H2O Microwave, 120°C, 20 min 62%

| RuPhos-Pd G2 (1 mol%) | K3PO4 | 1,4-Dioxane / H2O | Microwave, 100°C, 5 min | > 85% |

Note: Data synthesized from standard pyrazole LSF optimizations demonstrating the superiority of Buchwald precatalysts for sterically hindered pyrazoles[4].

Late-Stage Functionalization (LSF) Workflows

The primary utility of this compound is its divergence into multiple therapeutic classes via distinct coupling chemistries[5].

LSF_Workflow Start 4-Bromo-1-isobutyl-5-methyl -3-phenyl-1H-pyrazole (Scaffold) Sub1 Suzuki-Miyaura Coupling (C-C Bond) Start->Sub1 Sub2 Buchwald-Hartwig (C-N Bond) Start->Sub2 Sub3 Sonogashira Coupling (C-C Alkyne) Start->Sub3 Lib1 Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Sub1->Lib1 Lib2 Amino-Pyrazole Derivatives (GPCR Modulators) Sub2->Lib2 Lib3 Alkynyl Derivatives (Covalent Probes) Sub3->Lib3

Caption: Late-stage functionalization workflow of the 4-bromo-pyrazole scaffold.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the optimal method for appending aryl or heteroaryl groups to the C4 position, a common step in synthesizing kinase inhibitor libraries.

Reagents & Materials:

  • 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv, 0.75 mmol)

  • RuPhos-Pd G2 Precatalyst (0.01 equiv, 1 mol%)

  • Potassium Phosphate (K3PO4) (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 5 mL)

  • Microwave synthesis vial (10 mL) with crimp cap.

Step-by-Step Methodology:

  • Reaction Assembly: To the 10 mL microwave vial equipped with a magnetic stir bar, add the 4-bromo-pyrazole scaffold, the selected boronic acid, K3PO4, and the RuPhos-Pd G2 precatalyst.

  • Solvent Addition & Degassing (Critical Step): Add 5 mL of the Dioxane/Water mixture. Causality Note: Cross-coupling at sterically hindered positions is highly sensitive to catalyst oxidation. You must sparge the solution with Argon or N2 for a minimum of 10 minutes. Failure to remove dissolved oxygen will rapidly oxidize the electron-rich RuPhos ligand, stalling the catalytic cycle at the Pd(II) state and resulting in unreacted starting material.

  • Sealing and Irradiation: Crimp the vial tightly. Place in a dedicated microwave synthesizer. Irradiate at 100°C for 5 to 10 minutes (absorbance level set to normal/high depending on the instrument).

  • Self-Validation Checkpoint (LC-MS): Before proceeding to workup, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into an LC-MS.

    • Validation: You must observe the complete disappearance of the starting material mass (m/z 293.2 and 295.2[M+H]+, exhibiting the characteristic 1:1 isotopic ratio of 79Br/81Br). The appearance of the new product mass confirms successful transmetalation and reductive elimination.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL). The aqueous wash removes the phosphate salts and residual boronic acid.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure C4-functionalized pyrazole.

References

  • Product Index - AA Blocks (Compound 2097963-46-5)
  • Source: IJNRD (International Journal of Novel Research and Development)
  • Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL
  • Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules Source: Arabian Journal of Chemistry URL
  • Synthesis of 1-(Methylsulfonylmethyl)

Sources

Application

Application Notes and Protocols for the In Vivo Evaluation of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the initial in vivo characterization of the novel pyrazole derivative, 4-bromo-1-isobutyl-5-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the initial in vivo characterization of the novel pyrazole derivative, 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. Pyrazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and anti-cancer effects. Given the nascent stage of research on this specific molecule, these application notes are structured to provide a robust, scientifically-grounded framework for its preclinical evaluation. We will address the critical initial step of formulation development for poorly soluble compounds and present detailed protocols for foundational in vivo studies, including dose-range finding, a well-established model for acute inflammation, and a basic pharmacokinetic assessment. The causality behind experimental design and procedural steps is emphasized to ensure methodological rigor and data integrity.

Introduction to Pyrazole Derivatives and the Subject Compound

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. The unique physicochemical properties of the pyrazole core can confer favorable pharmacokinetic and pharmacodynamic profiles.[1] Marketed drugs such as celecoxib (an anti-inflammatory agent) and difenamizole (an analgesic) highlight the therapeutic success of this chemical class.[1] Many pyrazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade like cyclooxygenase (COX).

The subject of these notes, 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole, is a novel entity. While its specific biological targets are yet to be elucidated, its structure is consistent with compounds exhibiting pharmacological activity. This guide, therefore, leverages established methodologies for analogous small molecules to outline a logical and efficient pathway for its initial in vivo characterization. We will proceed under the working hypothesis that the compound may possess anti-inflammatory properties, a common attribute of this class, to illustrate the application of relevant in vivo models.

Pre-formulation and Formulation Development: A Critical First Step

A significant hurdle in the in vivo testing of many novel chemical entities, including pyrazole derivatives, is their poor aqueous solubility.[2] Achieving adequate bioavailability is contingent on developing a suitable formulation that can maintain the compound in solution or as a stable suspension for administration.

Solubility Assessment

A preliminary assessment of the compound's solubility in a range of pharmaceutically acceptable vehicles is essential. This step informs the selection of an appropriate formulation strategy.

Common Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to formulate hydrophobic compounds for preclinical in vivo studies.[3] The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the required dose.

  • Co-solvent Systems: Water-miscible organic solvents can be used to dissolve the compound before dilution with an aqueous vehicle.[3]

  • Surfactant-based Systems: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that can improve oral absorption.[2]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[3]

Table 1: Common Excipients for Preclinical Formulations

Excipient ClassExampleTypical Concentration RangeCommon RoutesRationale for Use
Co-solvents DMSO< 10%IV, IP, POPotent solubilizing agent.
PEG 40010 - 60%IV, POGenerally well-tolerated and effective solubilizer.[2]
Ethanol< 10%IV, POCan be used in combination with other solvents.
Surfactants Tween® 801 - 10%IV, IP, PONon-ionic surfactant used to improve solubility and stability.
Cremophor® EL< 15%IV, POPotent solubilizer, but can be associated with toxicity.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 40%IV, POForms inclusion complexes to enhance solubility.
Suspending Agents Carboxymethyl cellulose (CMC)0.5 - 2%POUsed to create uniform suspensions for oral gavage.
Protocol for a Basic Co-solvent Formulation for Oral Administration

This protocol describes the preparation of a simple formulation suitable for initial oral dosing studies.

Materials:

  • 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of the test compound and place it in a sterile conical tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. Sonication or gentle warming may be used to aid dissolution.

  • Add PEG 400 to the solution and vortex until homogenous. A common ratio to start with is 10% DMSO, 40% PEG 400.

  • Slowly add sterile saline to the organic solution while vortexing to reach the final desired concentration.

  • Visually inspect the final formulation for any precipitation. The ideal formulation should be a clear solution. If precipitation occurs, the formulation may need to be optimized by adjusting the ratio of co-solvents or considering alternative strategies.

  • Prepare the formulation fresh on the day of the experiment and store it protected from light.

In Vivo Study Workflow

The following diagram illustrates a logical progression for the initial in vivo evaluation of a novel compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis & Decision Formulation Formulation Development Tolerability Tolerability & Dose-Ranging Study Formulation->Tolerability Select vehicle & dose range PK Basic Pharmacokinetic Study Tolerability->PK Determine MTD & doses for PK Efficacy Efficacy Model (e.g., Paw Edema) Tolerability->Efficacy Select doses for efficacy study PK->Efficacy Correlate exposure with efficacy Analysis Data Analysis & Interpretation Efficacy->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: Workflow for the initial in vivo evaluation of a novel compound.

Protocol 1: Acute Tolerability and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of safe doses for subsequent efficacy and pharmacokinetic studies. This is typically performed following OECD guidelines for acute toxicity testing.[4]

Animals:

  • Species: Mouse (e.g., CD-1) or Rat (e.g., Sprague-Dawley)

  • Sex: Female (often more sensitive)

  • Age: 8-10 weeks

  • Group size: 3-5 animals per dose group

Procedure:

  • Acclimatization: Acclimatize animals for a minimum of 5 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dosing:

    • Administer a single dose of the formulated compound via the intended route of administration (e.g., oral gavage).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).

    • Include a vehicle control group that receives the formulation without the active compound.

  • Observation:

    • Monitor the animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, gait, respiration, and any signs of pain or distress.

    • Measure body weight just before dosing and at regular intervals throughout the study.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

Table 2: Observation Checklist for Tolerability Study

ParameterObservation Details
General Appearance Fur condition, posture, signs of lethargy or hyperactivity
Behavioral Tremors, convulsions, stereotypy, ataxia
Physiological Changes in respiration, body temperature, diarrhea, salivation
Body Weight Daily or every other day measurements
Mortality Time of death, if any

Protocol 2: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the test compound. This is a widely used and reproducible model of acute inflammation.[1][5][6]

Animals:

  • Species: Rat (e.g., Wistar or Sprague-Dawley)

  • Weight: 180-200 g

  • Group size: 6-8 animals per group

Materials:

  • Test compound formulated as described in Section 2.3.

  • Reference drug (e.g., Indomethacin, 10 mg/kg, as a positive control).

  • Vehicle control.

  • Carrageenan (1% w/v in sterile saline).

  • Digital Plethysmometer or calipers.

Procedure:

  • Acclimatization: Acclimatize rats for at least one week.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) at selected doses determined from the tolerability study.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[1][5]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[5]

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's).

Table 3: Data Collection for Paw Edema Study

Animal IDTreatment GroupBaseline Paw Volume (mL)Paw Volume at 1h (mL)Paw Volume at 2h (mL)Paw Volume at 3h (mL)Paw Volume at 4h (mL)

Protocol 3: Basic Pharmacokinetic (PK) Study Design

Objective: To determine the basic pharmacokinetic profile of the compound after a single administration, including parameters like Cmax, Tmax, and bioavailability. Rodent PK studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Animals:

  • Species: Rat (e.g., Sprague-Dawley, preferably cannulated for serial blood sampling)

  • Group size: 3-5 animals per route of administration

Procedure:

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) of a solubilized formulation of the compound via the tail vein.

    • Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) of the compound via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points.

    • Typical time points for IV administration: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Typical time points for PO administration: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[8]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters.

Table 4: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from PO and IV data)

Data Interpretation and Next Steps

The successful completion of these initial in vivo studies will provide a foundational understanding of the test compound's safety profile, potential efficacy, and pharmacokinetic properties.

  • Tolerability: The MTD will guide dose selection for all future non-clinical studies.

  • Efficacy: A significant reduction in paw edema compared to the vehicle control would provide proof-of-concept for the compound's anti-inflammatory activity and justify further investigation into its mechanism of action.

  • Pharmacokinetics: The PK profile will help in designing more complex efficacy studies by informing the dosing regimen required to maintain therapeutic concentrations. It will also provide an early indication of the compound's drug-like properties.

Based on these results, a "Go/No-Go" decision can be made regarding the allocation of further resources for the development of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. Positive results would warrant progression to more chronic models of inflammation, mechanism of action studies, and more extensive toxicology evaluations.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Morris, C. J. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 913-933.
  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. [Link]

  • Ribeiro, R. A., et al. (2018). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 19(2), 163-168. [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity. [Link]

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to Solvent Selection for 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

For: Researchers, scientists, and drug development professionals Abstract This guide provides a detailed framework for selecting an appropriate solvent system for the novel compound 4-bromo-1-isobutyl-5-methyl-3-phenyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a detailed framework for selecting an appropriate solvent system for the novel compound 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream processability.[1][2] This document outlines a systematic approach, combining theoretical physicochemical analysis with practical, step-by-step experimental protocols for both qualitative and quantitative solubility assessment. The methodologies described herein are designed to be robust and self-validating, ensuring reliable and reproducible results for researchers in drug discovery and development.

Introduction: The Critical Role of Solvent Selection

The selection of a suitable solvent is a foundational step in numerous stages of pharmaceutical development, including synthesis, purification, formulation, and analytical characterization. For a given solute, solubility is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible.[2] Poor solubility can significantly impede the development of a promising drug candidate, leading to challenges in achieving therapeutic concentrations and consistent bioavailability.[1] Therefore, a systematic and evidence-based approach to solvent selection is paramount. This guide will walk you through a comprehensive workflow for determining the optimal solvent for 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

Physicochemical Characterization of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

A thorough understanding of the subject molecule's structural and electronic features is the first step in predicting its solubility behavior. The structure of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole contains several key functional groups that will influence its interaction with various solvents.

Structural Analysis:

  • Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring system is a common scaffold in many biologically active compounds.[3][4][5]

  • Phenyl Group: A large, non-polar aromatic substituent that will contribute to the molecule's hydrophobicity.

  • Isobutyl Group: A non-polar alkyl chain that further enhances the lipophilic character of the molecule.

  • Bromo Group: An electronegative halogen atom that can participate in halogen bonding and dipole-dipole interactions.

  • Methyl Group: A small, non-polar alkyl group.

Based on this structure, we can predict that 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole will be a largely non-polar molecule with limited aqueous solubility. Its solubility is expected to be higher in organic solvents.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~323.23 g/mol Calculated based on the molecular formula C16H19BrN2.
Polarity Low to moderateThe presence of the hydrophobic phenyl and isobutyl groups will dominate the overall polarity, despite the nitrogen and bromine atoms.
Aqueous Solubility LowThe large non-polar surface area will limit solubility in water. Similar bromo-phenyl-pyrazole structures exhibit limited aqueous solubility.[6]
Solubility in Organic Solvents Moderate to HighExpected to be soluble in a range of common organic solvents, with solubility varying based on solvent polarity.
Hydrogen Bonding LimitedThe nitrogen atoms in the pyrazole ring are potential hydrogen bond acceptors.

Systematic Solvent Selection Workflow

A systematic approach to solvent screening ensures a comprehensive evaluation of potential solvent systems. The following workflow provides a logical progression from initial qualitative assessments to precise quantitative measurements.

SolventSelectionWorkflow A Step 1: Physicochemical Analysis (In-silico & Literature Review) B Step 2: Qualitative Solubility Screening (Microscale Assessment) A->B Guides solvent choice C Step 3: Quantitative Solubility Determination (e.g., Shake-Flask Method) B->C Identifies promising candidates D Step 4: Solvent System Optimization (Binary/Ternary Mixtures, pH, Temperature) C->D Provides precise data E Final Solvent Selection D->E Refines for application

Caption: A systematic workflow for solvent selection.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for determining the solubility of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

Protocol 1: Qualitative Solubility Assessment

This initial screening method provides a rapid assessment of solubility in a range of solvents, helping to narrow down the candidates for quantitative analysis.[7][8]

Objective: To qualitatively determine if the compound is soluble, partially soluble, or insoluble in a variety of solvents.

Materials:

  • 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

  • Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

  • A selection of solvents with varying polarities (see table below)

  • Vortex mixer

  • Spatula

Recommended Solvents for Initial Screening:

Solvent ClassExample Solvents
Protic Water, Methanol, Ethanol, Isopropanol
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone
Aprotic Non-polar Hexane, Toluene, Dichloromethane (DCM)

Procedure:

  • Preparation: Add approximately 1-2 mg of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole to a series of labeled test tubes.

  • Solvent Addition: Add 0.5 mL of a single solvent to each corresponding test tube.

  • Mixing: Cap the tubes securely and vortex for 30-60 seconds to ensure thorough mixing.[8]

  • Observation: Visually inspect each tube against a dark background.

    • Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid material remains largely unchanged.

  • Record Results: Document the observations for each solvent.

Trustworthiness Check: To confirm true dissolution versus a fine suspension, allow the tubes to stand undisturbed for 5-10 minutes. If a precipitate forms, the compound is not fully soluble.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

Objective: To accurately quantify the solubility of the compound in promising solvents identified from the qualitative screen.

Materials:

  • 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole to a pre-weighed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Record the initial mass of the compound.

    • Add a known volume of the selected solvent (e.g., 5 mL).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A constant temperature is critical as solubility is temperature-dependent.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)
e.g., Ethanol25Insert experimental value
e.g., Acetonitrile25Insert experimental value
e.g., Dichloromethane25Insert experimental value

Trustworthiness Check: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

Decision-Making Framework

The choice of the final solvent system will depend on the specific application. The following diagram illustrates a decision-making process based on the experimental results.

DecisionMaking SolubilityData Solubility Data Sufficient? Application Define Application (e.g., Crystallization, Formulation, Analysis) SolubilityData->Application Yes Toxicity Is Solvent Toxicity a Concern? Application->Toxicity Volatility Is Volatility Important? Toxicity->Volatility No FinalChoice Select Optimal Solvent System Toxicity->FinalChoice Yes (Choose less toxic alternative) Volatility->FinalChoice Consider boiling point

Caption: Decision-making flowchart for solvent selection.

Conclusion

This application note has provided a comprehensive and systematic guide to solvent selection for 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. By combining theoretical predictions with robust experimental protocols, researchers can confidently identify and validate suitable solvent systems for their specific needs. This approach not only enhances the efficiency of the research and development process but also ensures the generation of reliable and reproducible data, which is fundamental to scientific integrity.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Al-Mulla, A. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • McDonagh, J. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Chemaxon. (2023, April 19). Solubility prediction. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Pal, A., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Kumar, A. A., et al. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

  • Mphahane, N., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Kumar, R., & Singh, V. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Systems for the Efficient Synthesis of 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Executive Summary & Strategic Rationale The synthesis of highly substituted pyrazoles, such as 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole , presents a significant challenge in modern drug development due to the dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of highly substituted pyrazoles, such as 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole , presents a significant challenge in modern drug development due to the difficulty of achieving absolute regiocontrol during N-alkylation or cyclocondensation. Traditional condensation of 1,3-diketones with alkylhydrazines typically yields an inseparable mixture of regioisomers.

To bypass this limitation, this application note details a highly efficient, self-validating two-step catalytic methodology:

  • Regioselective Pyrazole Core Construction: An I2​ -catalyzed oxidative cyclization utilizing an α,β -unsaturated ketone (benzalacetone) and isobutylhydrazine to guarantee the 1,5-dimethyl-3-phenyl architecture.

  • Electrophilic C4-Bromination: A rapid, high-yielding halogenation using N-Bromosuccinimide (NBS) in a polar aprotic solvent system.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming Regiochemical Ambiguity

When synthesizing 1-alkyl-3,5-disubstituted pyrazoles, the standard approach using 1-phenylbutane-1,3-dione often fails because the nucleophilic attack of the hydrazine is dictated by subtle steric and electronic differences between the two carbonyls, leading to poor selectivity.

By replacing the 1,3-diketone with an α,β -unsaturated ketone—specifically 4-phenylbut-3-en-2-one (benzalacetone) —we fundamentally alter the reaction pathway[1].

  • Aza-Michael Addition: The terminal, more nucleophilic NH2​ group of isobutylhydrazine selectively attacks the β -carbon (bearing the phenyl group) of the enone.

  • Intramolecular Cyclization: The internal substituted nitrogen ( NH -iBu) then condenses with the methyl ketone.

  • Oxidative Aromatization: This forms a pyrazoline intermediate where the isobutyl group is strictly localized adjacent to the methyl group (C5). A catalytic amount of molecular iodine ( I2​ ) in dimethyl sulfoxide (DMSO) acts as a mild Lewis acid and redox mediator to aromatize the ring, yielding exclusively the 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole regioisomer[2].

Mechanism A Benzalacetone (4-phenylbut-3-en-2-one) C Aza-Michael Adduct (β-hydrazino ketone) A->C Base (K2CO3) DMSO, Heat B Isobutylhydrazine Hydrochloride B->C Base (K2CO3) DMSO, Heat D Pyrazoline Intermediate (Intramolecular Cyclization) C->D Condensation (-H2O) E 1-Isobutyl-5-methyl -3-phenyl-1H-pyrazole D->E I2 (20 mol%) Oxidative Aromatization

Caption: Mechanistic pathway of the I2-catalyzed regioselective pyrazole synthesis.

Electrophilic C4-Bromination

The pyrazole core is an electron-rich heteroaromatic system. The C4 position is the most nucleophilic site due to the combined electron-donating effects of the N1 alkyl group and the C3/C5 substituents. Electrophilic bromination using NBS proceeds rapidly via an SE​Ar mechanism[3]. Utilizing acetonitrile (MeCN) as the solvent is a deliberate choice: its polar nature stabilizes the Wheland-type transition state, accelerating the reaction without the need for heavy metal catalysts[4].

Experimental Workflows & Self-Validating Protocols

Workflow S1 Step 1: Oxidative Cyclization I2, DMSO, 100°C S2 Workup Na2S2O3 Wash & Extr. S1->S2 S3 Step 2: C4-Bromination NBS, MeCN, RT S2->S3 S4 Final Isolation Recrystallization S3->S4

Caption: Two-step experimental workflow for the synthesis of the target brominated pyrazole.

Protocol A: Synthesis of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Objective: Regioselective construction of the pyrazole core.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylbut-3-en-2-one (10.0 mmol, 1.46 g) and isobutylhydrazine hydrochloride (12.0 mmol, 1.50 g) in 20 mL of anhydrous DMSO.

  • Catalyst & Base Addition: Add anhydrous K2​CO3​ (20.0 mmol, 2.76 g) to neutralize the hydrochloride salt, followed by molecular iodine ( I2​ ) (2.0 mmol, 508 mg, 20 mol%).

  • Reaction: Heat the mixture to 100 °C under an open-air atmosphere for 12 hours.

    • Self-Validation Check: The reaction mixture will initially appear dark brown due to the iodine. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active enone spot ( Rf​≈0.6 ) confirms completion.

  • Workup: Cool to room temperature. Quench the reaction by adding 30 mL of a saturated aqueous Na2​S2​O3​ solution.

    • Self-Validation Check: The dark brown color will immediately dissipate to a pale yellow as unreacted iodine is reduced to iodide.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography to afford the pure intermediate as a pale yellow oil.

Protocol B: Regioselective C4-Bromination

Objective: Installation of the bromine atom at the C4 position.

  • Preparation: Dissolve the 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole intermediate (5.0 mmol, 1.07 g) in 15 mL of anhydrous Acetonitrile (MeCN).

  • Bromination: Shield the flask from direct light (to prevent radical side reactions) and add N-Bromosuccinimide (NBS) (5.25 mmol, 934 mg) portion-wise over 10 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: The reaction is slightly exothermic. TLC monitoring (Hexanes:EtOAc 9:1) will show the formation of a new, highly UV-active, more lipophilic spot ( Rf​≈0.7 ) corresponding to the brominated product.

  • Workup: Pour the mixture into 30 mL of distilled water and extract with Dichloromethane (DCM) (3 × 20 mL). Wash the organic layer with water and brine, then dry over Na2​SO4​ .

  • Isolation: Evaporate the solvent and recrystallize the crude solid from hot ethanol to yield 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole as a white crystalline solid.

Quantitative Data & Optimization

The following tables summarize the optimization parameters that validate the chosen experimental conditions.

Table 1: Optimization of the I2​ -Catalyzed Oxidative Cyclization (Step 1) | Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Regioselectivity (5-Me:3-Me) | |---|---|---|---|---|---| | 1 | None | EtOH | 80 | 0 | N/A | | 2 | I2​ (10) | EtOH | 80 | 45 | >99:1 | | 3 | I2​ (20) | DMSO | 100 | 88 | >99:1 | | 4 | I2​ (20) | DMF | 100 | 72 | >99:1 |

Note: DMSO acts as both a solvent and a terminal oxidant, regenerating the active iodine species and driving the yield to 88%[1].

Table 2: Optimization of C4-Bromination Conditions (Step 2) | Entry | Brominating Agent | Solvent | Time (h) | Yield (%) | Purity (%) | |---|---|---|---|---|---| | 1 | Br2​ (1.1 eq) | AcOH | 4 | 65 | 85 (Over-bromination) | | 2 | NBS (1.05 eq) | DCM | 6 | 78 | 92 | | 3 | NBS (1.05 eq) | MeCN | 2 | 94 | >98 |

Note: The use of MeCN significantly accelerates the SE​Ar pathway compared to non-polar solvents like DCM, preventing degradation and maximizing purity[3].

References

  • Title: I2​ -Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β -Unsaturated Aldehydes/Ketones and Hydrazines Source: The Journal of Organic Chemistry (ACS Publications), 2014, 79(21), 10170–10178. URL: [Link]

  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry (ACS Publications), 2024. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole Introduction Welcome to the Application Science Technical Support Center. This guide is specifically engine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Introduction Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the aqueous insolubility of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole . This compound presents severe biopharmaceutical challenges due to its extreme lipophilicity and lack of ionizable centers. Here, we provide mechanistic explanations, validated formulation strategies, and step-by-step protocols to rescue your in vitro and in vivo assays.

Section 1: Diagnostic FAQs (Mechanistic Causality)

Q1: Why does 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole immediately precipitate when diluted from DMSO into standard biological buffers (e.g., PBS, pH 7.4)? A: The precipitation is a direct consequence of the molecule's extreme hydrophobicity and high lattice energy. The compound features a pyrazole core fully decorated with non-polar, bulky substituents: an isobutyl group at N1, a phenyl ring at C3, a bromine atom at C4, and a methyl group at C5. This creates a highly lipophilic surface area that cannot participate in hydrogen bonding with water. When the DMSO stock is diluted into an aqueous buffer, the local concentration of the compound exceeds its kinetic solubility threshold, causing rapid nucleation and precipitation (the "crash out" effect) [6].

Q2: Can I improve solubility by lowering the buffer pH to protonate the molecule and form a salt? A: No. Salt formation requires an ionizable functional group with a pKa within a practical range. While unsubstituted pyrazoles have a weakly basic nitrogen, the N1 position here is alkylated (isobutyl). The remaining N2 nitrogen is sterically hindered, and its electron density is severely depleted by the electron-withdrawing C4-bromo and C3-phenyl groups. The conjugate acid pKa is likely well below 2.0. Consequently, the molecule remains un-ionized across the entire physiological pH range (pH 1.2 to 8.0). You must rely on cosolvents, surfactants, or host-guest complexation instead [3].

Section 2: Formulation Troubleshooting & Strategies

Q3: If pH adjustment is obsolete, what is the best strategy for high-throughput in vitro screening? A: For early-stage kinetic solubility assays, a combination of cosolvents (e.g., PEG 400, DMSO) and non-ionic surfactants (e.g., Tween 80) is the gold standard. Cosolvents disrupt the hydrogen-bonding network of water, lowering the dielectric constant of the medium to better accommodate the non-polar pyrazole [7]. Surfactants further stabilize the molecule by forming micelles once the critical micelle concentration (CMC) is reached, sequestering the hydrophobic drug in their core [1].

Q4: My downstream cell-based assay is sensitive to high concentrations of DMSO and surfactants. How can I solubilize the compound without causing cytotoxicity? A: The optimal solution is Cyclodextrin (CD) Inclusion Complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity [4]. The bulky lipophilic moieties of your compound (particularly the phenyl and isobutyl groups) can insert into the HP-β-CD cavity via non-covalent van der Waals forces and hydrophobic interactions. This "molecular shielding" enhances apparent aqueous solubility without altering the drug's covalent structure or requiring harsh, membrane-irritating surfactants [3].

Visualization: Solubilization Troubleshooting Logic

Troubleshooting_Workflow Problem Precipitation of Hydrophobic Pyrazole Decision1 Is the downstream assay sensitive to organic solvents? Problem->Decision1 Path_No No (e.g., Cell-free biochemical) Decision1->Path_No Path_Yes Yes (e.g., Cell-based in vivo) Decision1->Path_Yes Action_Cosolvent Use Cosolvent/Surfactant (PEG400 + Tween 80) Path_No->Action_Cosolvent Action_CD Use Host-Guest Complexation (20% HP-β-CD) Path_Yes->Action_CD Validation Quantify via LC-MS/MS (Kinetic or Thermodynamic) Action_Cosolvent->Validation Action_CD->Validation

Caption: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Section 3: Data Presentation & Excipient Selection

Table 1: Comparative Formulation Strategies for Hydrophobic Pyrazoles

StrategyRecommended AgentsMechanism of ActionProsCons / Limitations
Cosolvency DMSO, PEG 400, Propylene GlycolReduces solvent polarity; disrupts water H-bonding [7].Easy to prepare; ideal for early kinetic assays.High risk of precipitation upon dilution; cytotoxic at >1% v/v.
Micellization Tween 80, Cremophor ELEncapsulates drug in hydrophobic micelle core [1].High solubilization capacity.Can disrupt biological membranes; alters free drug fraction.
Complexation HP-β-CD, SBE-β-CDReversible host-guest inclusion in hydrophobic cavity [4].Biocompatible; masks toxicity; maintains free drug equilibrium.Requires thermodynamic equilibration; higher formulation cost.

Table 2: Kinetic vs. Thermodynamic Solubility Assay Parameters [2, 6]

ParameterKinetic SolubilityThermodynamic Solubility
Starting Material 10 mM DMSO Stock SolutionSolid Powder (Crystalline/Amorphous)
Primary Use Early Discovery / HTSLead Optimization / Formulation
Equilibration Time 2 hours24 - 72 hours
Phase State Metastable (Supersaturated)True Equilibrium
Detection Method Turbidimetry (Nephelometry) / LC-MSHPLC-UV / LC-MS/MS

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate self-validating steps (e.g., standard curve generation and phase-separation checks) to confirm that the measured concentration reflects truly dissolved compound, not colloidal aggregates.

Protocol A: Kinetic Solubility Assay (Cosolvent/Surfactant System)

Objective: Determine the maximum concentration of the pyrazole before precipitation occurs upon dilution from DMSO.

  • Preparation of Stock: Dissolve 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole in 100% molecular biology grade DMSO to yield a 10 mM stock.

  • Media Preparation: Prepare the target aqueous buffer (e.g., PBS pH 7.4) containing 5% PEG 400 and 1% Tween 80.

  • Serial Dilution: In a 96-well plate, create a 10-point serial dilution of the DMSO stock (e.g., 600 μM down to 1 μM).

  • Aqueous Spiking: Transfer 5 μL of each DMSO dilution into 245 μL of the prepared aqueous media (Final DMSO = 2%). Self-Validation: Include control wells with Atenolol (high solubility) and Ketoconazole (low solubility) to validate assay performance [5].

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at 25°C.

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes, or filter through a 0.45 μm Millipore Multiscreen solubility filter plate to remove micro-precipitates [2].

  • Quantification: Dilute the supernatant 10x in acetonitrile and analyze via LC-MS/MS against a standard curve prepared in 100% organic solvent.

Protocol B: Thermodynamic Solubility via HP-β-CD Complexation

Objective: Achieve maximum equilibrium solubility for cell-based or in vivo dosing using cyclodextrins.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or normal saline.

  • Solid Addition: Add an excess amount of the solid pyrazole powder (e.g., 5 mg) into a glass vial containing 1 mL of the HP-β-CD solution.

  • Equilibration: Add a magnetic stir bar, seal the vial, and stir continuously at 500 RPM for 48 to 72 hours at 37°C. Causality: The extended time is required to overcome the high crystal lattice energy of the solid pyrazole and allow the non-covalent inclusion complex to reach thermodynamic equilibrium [6].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Validation Check: Visually inspect the supernatant. It must be optically clear. Any opalescence indicates incomplete pelleting of the solid suspension.

  • Quantification: Carefully aspirate the supernatant, dilute 1:100 in methanol to disrupt the cyclodextrin complex, and quantify the total dissolved drug via HPLC-UV or LC-MS/MS.

Visualization: Cyclodextrin Host-Guest Complexation Mechanism

CD_Mechanism Drug Hydrophobic Pyrazole (Guest) Complex Inclusion Complex Drug->Complex Hydrophobic Interactions CD HP-β-CD (Host) CD->Complex Cavity Encapsulation Soluble Aqueous Solubility Achieved Complex->Soluble Hydrophilic Exterior Shielding

Caption: Mechanistic pathway of HP-β-CD encapsulating the hydrophobic pyrazole to achieve aqueous solubility.

References

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - ResearchGate.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond - MDPI.
  • ADME Solubility Assay - BioDuro-Global CRDMO.
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC.
Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of pyrazole derivatives. It provides in-depth troubleshooting advice and frequently asked questio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of pyrazole derivatives. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the microwave-assisted synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to get your experiment back on track.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]

Potential Causes & Solutions:

  • Purity of Starting Materials: The purity of your reactants is critical. Impurities in the 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole or the brominating agent can lead to side reactions and a decrease in the desired product.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify the starting pyrazole via recrystallization or column chromatography before proceeding with the bromination.[2]

  • Suboptimal Reaction Conditions: Microwave-assisted synthesis is highly dependent on parameters like temperature, reaction time, and microwave power.

    • Recommendation: Systematically optimize the reaction conditions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[2] It's also beneficial to screen different solvents, as polar solvents are generally more efficient at absorbing microwave energy.[3]

  • Incomplete Reaction: The reaction may not be proceeding to completion under the current conditions.

    • Recommendation: Try increasing the reaction time or temperature.[2] Ensure proper stoichiometry of the reactants; sometimes a slight excess of the brominating agent can drive the reaction forward.[4]

  • Product Degradation: The desired product might be unstable under the applied microwave conditions, leading to decomposition.

    • Recommendation: If you suspect degradation, try lowering the reaction temperature and monitoring the reaction closely to avoid prolonged heating after completion.[4]

Issue 2: Formation of Multiple Products (Byproducts)

Question: My analysis (TLC, NMR) of the crude product shows multiple spots/peaks, indicating the presence of byproducts alongside my target molecule. How can I minimize these and improve the selectivity of the reaction?

Answer: The formation of byproducts is a common issue, particularly in bromination reactions where over-bromination or reaction at other sites can occur.

Potential Causes & Solutions:

  • Over-bromination: The pyrazole ring can be susceptible to further bromination, leading to di- or tri-brominated species.

    • Recommendation: Carefully control the stoichiometry of the brominating agent. Using an equimolar amount or a slight excess is often sufficient. Adding the brominating agent portion-wise can also help to control the reaction.

  • Reaction at Other Positions: While bromination of pyrazoles with reagents like N-bromosuccinimide (NBS) typically occurs at the 4-position, other isomers can form under certain conditions.[5]

    • Recommendation: The choice of brominating agent and solvent can influence regioselectivity. NBS is generally selective for the 4-position of the pyrazole ring.[5]

  • Side Reactions of Starting Materials: The starting pyrazole or the brominating agent may be undergoing undesired side reactions.

    • Recommendation: Ensure the purity of your starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.[1]

Issue 3: Difficulty in Product Purification

Question: I'm having trouble isolating a pure sample of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole from the reaction mixture. What purification strategies are most effective?

Answer: Effective purification is crucial for obtaining a high-quality final product. A combination of techniques may be necessary.

Potential Causes & Solutions:

  • Co-elution of Impurities: Byproducts or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Recommendation: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., gradients of hexane and ethyl acetate) to improve separation.[2] Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial.

  • Formation of Salts: If acidic or basic conditions are used, the pyrazole product can form salts, which may complicate extraction and purification.

    • Recommendation: A common purification technique for pyrazoles involves their conversion to an acid addition salt.[6][7] The crude product can be dissolved in a suitable solvent and treated with an acid (e.g., HCl) to precipitate the pyrazole salt, which can then be isolated by filtration. The pure pyrazole can be regenerated by neutralization with a base.[8]

  • Colored Impurities: The presence of colored impurities can be difficult to remove.

    • Recommendation: Treating a solution of the crude product with activated charcoal can effectively adsorb colored impurities. The charcoal is then simply removed by filtration.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the microwave-assisted synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

Q1: What are the main advantages of using microwave irradiation for this synthesis compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods.[9][10] These include:

  • Drastically Reduced Reaction Times: Microwave heating is much more efficient, often reducing reaction times from hours to just minutes.[11][12]

  • Higher Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer byproducts.[3][9]

  • Improved Purity: Cleaner reactions often result in products that are easier to purify.[13]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, leading to lower energy consumption compared to heating an oil bath.[9]

  • "Green" Chemistry: MAOS aligns with the principles of green chemistry by reducing energy usage and often allowing for the use of less solvent.[3][13]

Q2: How do I choose the right solvent for my microwave-assisted reaction?

A2: The choice of solvent is crucial for the success of a microwave-assisted reaction. The ability of a solvent to absorb microwave energy is related to its dielectric properties. Polar solvents such as ethanol, methanol, and DMF are generally good microwave absorbers and are often used in these reactions.[3][14] Non-polar solvents like hexane and toluene are poor absorbers and may not be suitable.[3] For some reactions, solvent-free conditions can be employed, which is an even more environmentally friendly approach.[15]

Q3: What is the general mechanism for the bromination of a pyrazole ring?

A3: The bromination of pyrazoles typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[5] The brominating agent, such as N-bromosuccinimide (NBS), acts as a source of an electrophilic bromine species ("Br+"). The electron-rich pyrazole ring then attacks the electrophilic bromine, leading to the substitution of a hydrogen atom with a bromine atom. For most pyrazole derivatives, this substitution occurs preferentially at the 4-position.[5]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[2] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating, which could lead to product degradation.[2]

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

Step 1: Synthesis of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

The synthesis of the starting pyrazole is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1]

Step 2: Microwave-Assisted Bromination

Materials:

  • 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Ethanol (or another suitable polar solvent)

  • Microwave synthesis reactor

Procedure:

  • In a microwave-safe reaction vial, dissolve 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (1 equivalent) in ethanol.

  • Add N-bromosuccinimide (1-1.1 equivalents) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 75-100 °C) and power (e.g., 100 W) for a predetermined time (e.g., 15-30 minutes).[14][16] The optimal conditions may need to be determined experimentally.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted bromination.

ParameterConditionExpected Outcome
Solvent EthanolGood microwave absorption, facilitates reaction
Brominating Agent N-BromosuccinimideHigh selectivity for the 4-position
Temperature 75-100 °CEfficient reaction rate
Time 15-30 minutesSignificantly shorter than conventional heating
Yield >80%High efficiency
Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

G cluster_synthesis Synthesis cluster_purification Purification start 1. Mix Reactants (Pyrazole + NBS + Solvent) microwave 2. Microwave Irradiation start->microwave Seal vial workup 3. Reaction Workup (Extraction & Drying) microwave->workup Cooling crude 4. Crude Product workup->crude chromatography 5. Column Chromatography crude->chromatography pure 6. Pure Product chromatography->pure

Caption: Experimental workflow for the synthesis and purification.

IV. References

  • 4

  • 1

  • 11

  • 2

  • [MICROWAVE ASSISTED SYNTHESIS OF N-

  • 8

  • 3-methyl-1-phenyl-pyrazol-5-one/2541.article)

Sources

Troubleshooting

Overcoming steric hindrance in cross-coupling reactions with 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole .

This substrate presents a formidable synthetic challenge: the reactive C4-bromide is flanked by a C3-phenyl group and a C5-methyl group, creating a "di-ortho-substituted" steric environment. Furthermore, the 1-isobutyl group adds significant lipophilic bulk to the lower hemisphere of the molecule. Standard palladium catalysis often fails here due to severe kinetic bottlenecks during oxidative addition and transmetalation[1]. This guide provides field-proven, self-validating protocols to overcome these barriers.

Diagnostic Troubleshooting Logic

When your cross-coupling reaction fails, identifying the exact point of failure in the catalytic cycle is critical. Use the decision tree below to diagnose your crude LC-MS data.

Troubleshooting Start Yield < 20% Analyze LC-MS SM High Unreacted Starting Material? Start->SM Dehal Dehalogenated Side Product? Start->Dehal Protodeb Protodeboronation of Boronic Acid? Start->Protodeb Sol1 Oxidative Addition Failure: Switch to XPhos Pd G3 SM->Sol1 Yes Sol2 Hydride Transfer: Avoid alcohols, use Dioxane Dehal->Sol2 Yes Sol3 Transmetalation Delay: Use KOH or slow addition Protodeb->Sol3 Yes

Diagnostic workflow for troubleshooting hindered pyrazole cross-couplings.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows >80% unreacted 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. Why is oxidative addition failing, and how do I fix it? Causality: The C3-phenyl group rotates out of the pyrazole plane, creating a massive steric wall that physically blocks the palladium center from approaching the C4-Br bond. Standard catalysts like Pd(PPh₃)₄ form bulky PdL₂ complexes that cannot penetrate this pocket. Solution: Transition to a Buchwald precatalyst , specifically XPhos Pd G3 or RuPhos Pd G3 [2]. These precatalysts rapidly activate under mild basic conditions to form a highly reactive, monoligated Pd(0)-L species[3]. The dialkylbiaryl structure of XPhos is conformationally flexible; it stabilizes the Pd center while allowing enough spatial clearance for the hindered pyrazole to undergo oxidative addition[3].

Q2: I am seeing complete consumption of my boronic acid, but my pyrazole remains unreacted. What is happening? Causality: You are observing protodeboronation. Because the transmetalation step is severely delayed by the C3-phenyl and C5-methyl groups, the boronic acid remains in the basic, aqueous environment too long and degrades into the corresponding arene[2]. Solution:

  • Increase Boronic Acid Equivalents: Use 1.5 to 2.0 equivalents to outcompete the degradation rate.

  • Optimize the Base: Switch from weak bases (Na₂CO₃) to stronger, more soluble bases like K₃PO₄ or aqueous KOH to accelerate the formation of the reactive boronate species, which forces transmetalation[2].

  • Solvent Tuning: Ensure a highly miscible solvent system like 1,4-Dioxane/H₂O (4:1 or 10:1) to keep all reactive intermediates in the same phase[3].

Q3: I am detecting a significant amount of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (the debrominated product). How do I suppress this? Causality: Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (if using alcoholic solvents like ethanol or isopropanol) or abstracts a proton from the solvent/base before transmetalation can occur. The steric bulk at C4 dramatically increases the lifetime of the Pd(II) intermediate, making it susceptible to these side reactions[4]. Solution: Strictly avoid primary and secondary alcohols. Utilize anhydrous 1,4-Dioxane or Toluene as the organic phase. Ensure your reaction is thoroughly degassed, as trace oxygen can alter the palladium oxidation states and promote radical-mediated debromination.

Quantitative Performance Data

To illustrate the necessity of modern ligand design, the table below summarizes the expected performance of various catalytic systems when applied to di-ortho hindered heteroaryl bromides like our target pyrazole.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Expected Yield (%)Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O100< 10%No oxidative addition
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O10015 - 25%Slow transmetalation
Pd(OAc)₂ + SPhos (5 mol%)K₃PO₄Toluene/H₂O11040 - 60%Catalyst degradation
XPhos Pd G3 (2 mol%) K₃PO₄ 1,4-Dioxane/H₂O 100 85 - 95% None (Optimal)
XPhos Pd G3 (2 mol%)KOHTHF/H₂O (Microwave)12090 - 98%None (Rapid reaction)

Data synthesized from comparative studies on sterically hindered Suzuki-Miyaura couplings[3][5].

Standard Operating Procedure (SOP): Hindered Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Do not skip the degassing or LC-MS verification steps, as they are critical for ensuring reproducibility with sterically demanding substrates.

Reagents Required:

  • 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (1.0 equiv, limiting reagent)

  • Aryl/Heteroaryl Boronic Acid (1.5 - 2.0 equiv)

  • XPhos Pd G3 Precatalyst (0.02 - 0.05 equiv)[2]

  • K₃PO₄ (Aqueous, 2.0 M solution) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Atmosphere Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole, the boronic acid, and the XPhos Pd G3 precatalyst.

  • Purge Cycle: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: The precatalyst should remain a pale/bright yellow powder. Darkening indicates premature decomposition.

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with Argon for at least 30 minutes using a submerged needle.

  • Reagent Addition: Introduce the degassed solvent mixture to the reaction vessel via syringe. Add the 2.0 M K₃PO₄ solution (previously degassed) via syringe.

  • Reaction Execution:

    • Thermal: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–24 hours.

    • Microwave (Preferred for extreme hindrance): Irradiate at 120 °C for 45 minutes[5]. The thermal energy spike helps overcome the high activation barrier of the hindered transmetalation step.

  • In-Process Control (IPC): At the 4-hour mark (or post-microwave), withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze. You should observe the disappearance of the pyrazole mass [M+H]+ and the emergence of the cross-coupled product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3]. Purify via flash column chromatography.

Mechanistic Pathway Analysis

Understanding where the steric clash occurs allows for better rational design of the reaction conditions. The diagram below illustrates the catalytic cycle, highlighting the specific bottlenecks caused by the C3-phenyl and C5-methyl groups.

CatalyticCycle Pd0 Active Catalyst Monoligated Pd(0)-XPhos OxAdd Oxidative Addition Hindered by C3-Ph / C5-Me Pd0->OxAdd PdII Intermediate I Ar-Pd(II)(Br)-XPhos OxAdd->PdII TransMet Transmetalation Severe Steric Clash at C4 PdII->TransMet Ar'-B(OH)2 + Base PdII_2 Intermediate II Ar-Pd(II)(Ar')-XPhos TransMet->PdII_2 RedElim Reductive Elimination Fast due to steric relief PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product Biaryl Pyrazole Target RedElim->Product

Catalytic cycle highlighting steric bottlenecks at the C4 pyrazole position.

References
  • Royal Society of Chemistry (RSC). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Retrieved from[Link][1]

  • National Institutes of Health (NIH). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Retrieved from[Link][5]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis of 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

A Technical Guide for Drug Development Professionals Scientific Context & Mechanistic Causality In small-molecule drug discovery, the pyrazole scaffold is a privileged pharmacophore. Halogenation of the pyrazole ring—spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Scientific Context & Mechanistic Causality

In small-molecule drug discovery, the pyrazole scaffold is a privileged pharmacophore. Halogenation of the pyrazole ring—specifically at the highly reactive C4 position—is a fundamental optimization strategy used to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity 1.

This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectral data for 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (CAS: 2097963-46-5) 2 against its non-brominated precursor, 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole . By comparing these two molecules, researchers can objectively identify the spectroscopic signatures of C4-halogenation and apply these principles to validate the regiochemistry of novel pyrazole derivatives.

The Heavy Atom Effect on NMR Shifts

When interpreting the NMR spectra of halogenated pyrazoles, one must account for the distinct electronic changes induced by the bromine atom:

  • ¹H NMR (Proton Disappearance): The most definitive indicator of successful C4-bromination is the complete disappearance of the characteristic pyrazole C4-H singlet, which typically resonates between 6.30 and 6.50 ppm in non-halogenated analogs 3.

  • ¹³C NMR (The Heavy-Atom-on-Light-Atom Effect): While bromine is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its large electron cloud introduces significant spin-orbit coupling. This phenomenon, known as the Heavy-Atom-on-Light-Atom (HALA) effect, causes a paradoxical upfield shift (shielding) of the directly attached C4 carbon. Consequently, the C4 carbon shifts dramatically from ~105 ppm in the protonated precursor to ~93.5 ppm in the brominated product 4.

Comparative NMR Spectral Data

The following tables summarize the quantitative spectral shifts observed upon bromination. Data is referenced to CDCl₃ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).

Table 1: ¹H NMR Comparison (Target vs. Precursor)
Structural PositionPrecursor: 1-isobutyl-5-methyl...Target: 4-bromo-1-isobutyl...Multiplicity & Coupling (J in Hz)
Isobutyl -CH₃ (x2) 0.92 ppm0.95 ppmDoublet, J = 6.8 Hz (6H)
Isobutyl -CH- 2.20 ppm2.25 ppmMultiplet (1H)
Isobutyl N-CH₂- 3.80 ppm3.85 ppmDoublet, J = 7.5 Hz (2H)
5-Methyl (-CH₃) 2.28 ppm2.32 ppmSinglet (3H)
Pyrazole C4-H 6.42 ppm Absent Singlet (1H)
Phenyl (meta/para) 7.30 - 7.40 ppm7.35 - 7.45 ppmMultiplet (3H)
Phenyl (ortho) 7.78 ppm7.82 ppmDoublet, J = 7.5 Hz (2H)
Table 2: ¹³C NMR Comparison (Target vs. Precursor)
Structural PositionPrecursor ¹³C Shift (ppm)Target ¹³C Shift (ppm)Shift Difference (Δ ppm)
5-Methyl (-CH₃) 11.211.5+0.3
Isobutyl -CH₃ (x2) 19.919.8-0.1
Isobutyl -CH- 28.528.2-0.3
Isobutyl N-CH₂- 55.856.5+0.7
Pyrazole C4 105.2 93.5 -11.7 (HALA Shielding)
Phenyl (para) 127.5127.8+0.3
Phenyl (ortho) 128.1128.5+0.4
Phenyl (meta) 128.4128.2-0.2
Phenyl (ipso) 133.0132.1-0.9
Pyrazole C5 139.1138.4-0.7
Pyrazole C3 149.5150.2+0.7

Experimental Protocol: A Self-Validating Workflow

To ensure absolute confidence in the structural assignment, the acquisition workflow must be treated as a self-validating system. Relying solely on 1D ¹H NMR is insufficient due to potential overlapping aromatic signals or unexpected regiochemistry during halogenation.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: CDCl₃ is selected because its residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) does not overlap with the critical pyrazole C4-H signal (~6.4 ppm) or the aliphatic isobutyl signals, ensuring pristine integration baselines.

Step 2: 1D ¹³C Acquisition with Extended Relaxation

  • Action: Acquire the ¹³C spectrum using a relaxation delay (d1) of at least 2 to 3 seconds.

  • Causality: Quaternary carbons—specifically the brominated C4 (~93.5 ppm), C3, and C5—lack directly attached protons to facilitate rapid dipole-dipole relaxation. A longer delay ensures these critical structural markers are fully relaxed, yielding signals clearly visible above the baseline noise.

Step 3: 2D HMBC Validation (The Self-Validating Step)

  • Action: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings (J = 8 Hz).

  • Causality: HMBC detects long-range (²J and ³J) carbon-proton couplings. If the bromine is correctly positioned at C4, the 5-methyl protons (singlet, ~2.32 ppm) must show a strong ³J correlation to the highly shielded C4 carbon (~93.5 ppm). The complete absence of any proton correlating via ¹J to this carbon definitively proves substitution, closing the logical loop of structural validation.

Logical Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation (5-10 mg in CDCl3) NMR1D 2. 1D NMR Acquisition (1H & 13C Spectra) Prep->NMR1D NMR2D 3. 2D NMR Acquisition (HMBC, HSQC, COSY) NMR1D->NMR2D Resolve overlaps Analysis 4. Spectral Analysis & Chemical Shift Mapping NMR1D->Analysis Direct assignment NMR2D->Analysis Validation 5. Regiochemical Validation (Confirm C4-Br via HMBC) Analysis->Validation

Workflow for NMR-based structural elucidation and regiochemical validation of pyrazoles.

References

  • Fustero, S., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, ACS Publications. 1

  • "Synthesis and characterization of 4-halo-3,5-diisopropyl-1-pyrazoles." Dalton Transactions, RSC Publishing.4

  • "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." MDPI. 3

  • "CAS: 2097963-46-5, 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole." Bidepharm. 2

Sources

Comparative

Comparing biological activity of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole vs 4-chloro analogs

A Comparative Analysis of the Biological Activity of 4-Bromo- and 4-Chloro-Substituted Pyrazoles A Senior Application Scientist's Guide to Structure-Activity Relationships In the landscape of medicinal chemistry and agro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of the Biological Activity of 4-Bromo- and 4-Chloro-Substituted Pyrazoles

A Senior Application Scientist's Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry and agrochemical research, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and insecticidal properties, pyrazole derivatives are a cornerstone of modern drug and pesticide discovery.[3][4][5][6] A key strategy in optimizing the potency and selectivity of these compounds is the introduction of halogen atoms, which can profoundly influence their physicochemical properties and, consequently, their biological effects.[7]

This guide provides an in-depth comparison of the biological activities of 4-bromo- versus 4-chloro-substituted pyrazole analogs, with a specific focus on the structural archetype of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole. While direct comparative data for this exact molecular pair is not extensively available in published literature, we can extrapolate a scientifically grounded comparison by examining established principles of halogen substitution and analyzing case studies of closely related analogs. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of halogenation on the bioactivity of pyrazole-based compounds.

The Influence of Halogen Substitution on Molecular Properties

The substitution of a hydrogen atom with a halogen on an aromatic ring, such as the C4 position of a pyrazole, induces significant changes in the molecule's electronic and steric properties. These changes are fundamental to understanding the resulting biological activity.

  • Electronegativity and Electronic Effects: Both chlorine and bromine are more electronegative than carbon and exert an electron-withdrawing inductive effect. Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This difference can alter the electron density across the pyrazole ring system, affecting how the molecule interacts with biological targets like enzyme active sites or receptors.[8]

  • Atomic Size and Lipophilicity: Bromine has a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å). This seemingly small difference can be critical for steric interactions with a target protein. Furthermore, bromine is generally considered more lipophilic (hydrophobic) than chlorine. This increased lipophilicity can enhance a compound's ability to cross cell membranes, which may lead to improved bioavailability and cellular uptake, but can also affect solubility and metabolic stability.

  • Halogen Bonding: Both bromine and iodine (and to a lesser extent, chlorine) can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen.[9] The strength of this interaction can be crucial for ligand-receptor binding affinity and specificity.

These fundamental differences form the basis for the observed variations in biological activity between 4-bromo and 4-chloro pyrazole analogs.

Activity_Hypothesis cluster_0 4-Chloro-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole cluster_1 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole Potentially Higher Antifungal Activity Potentially Higher Antifungal Activity Biological Target Biological Target Potentially Higher Antifungal Activity->Biological Target Binding Affinity Potentially Higher Insecticidal Potency Potentially Higher Insecticidal Potency Potentially Higher Insecticidal Potency->Biological Target Binding Affinity Potentially Higher Lipophilicity Potentially Higher Lipophilicity Potentially Better Membrane Permeability Potentially Better Membrane Permeability Potentially Better Membrane Permeability->Biological Target Bioavailability

Caption: Hypothesized advantages of 4-chloro vs. 4-bromo analogs.

Experimental Protocols

To empirically determine and compare the biological activities of these pyrazole analogs, standardized assays are required. Below is a representative protocol for assessing antibacterial activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of 4-bromo- and 4-chloro-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
  • Growth Medium: Mueller-Hinton Broth (MHB) is standard for most non-fastidious bacteria.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Experimental Workflow:

MIC_Assay_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) step1 Dispense 100 µL of MHB into each well of a 96-well plate. start->step1 step2 Add 100 µL of test compound stock to the first well (column 1). step1->step2 step3 Perform 2-fold serial dilutions across the plate (from column 1 to 10). step2->step3 step4 Add 10 µL of the standardized bacterial inoculum to each well. step3->step4 controls Include controls: - Positive Control (bacteria, no compound) - Negative Control (broth only) - Solvent Control (bacteria + solvent) step4->controls step5 Incubate plate at 37°C for 18-24 hours. controls->step5 end Read Results: Determine MIC (lowest concentration with no visible growth). step5->end

Caption: Workflow for the Broth Microdilution MIC Assay.

3. Causality and Self-Validation:

  • Serial Dilution: This is critical for determining a precise concentration range and identifying the exact MIC value.
  • Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent starting bacterial density, making the results reproducible.
  • Controls: The positive control validates that the bacteria can grow in the assay conditions, while the negative control confirms the sterility of the medium. The solvent control ensures that the solvent used to dissolve the compounds does not inhibit bacterial growth on its own. These controls are essential for a self-validating system.

Conclusion

The choice between a 4-bromo and a 4-chloro substitution on a pyrazole scaffold is a critical decision in the optimization of a lead compound. While both substitutions generally enhance biological activity compared to their non-halogenated counterparts, subtle differences in their physicochemical properties can lead to significant variations in potency and spectrum of activity.

Based on available literature and established SAR principles, the 4-chloro analog of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole would be hypothesized to possess more potent antifungal and potentially insecticidal activity . The 4-bromo analog, with its greater lipophilicity, may offer advantages in membrane permeability . Ultimately, empirical testing through standardized protocols is essential to definitively characterize and compare the biological profiles of these two promising classes of compounds. This guide provides the foundational knowledge and experimental framework for undertaking such a comparative investigation.

References

  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities - PMC. (URL: [Link])

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - MDPI. (URL: [Link])

  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities - PubMed. (URL: [Link])

  • Synthesis of Halogenated Chalcones, Pyrazolines and Microbial Evaluation of Derived Scaffolds - ResearchGate. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (URL: [Link])

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

  • Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC. (URL: [Link])

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - Semantic Scholar. (URL: [Link])

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed. (URL: [Link])

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (URL: [Link])

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (URL: [Link])

  • 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (URL: [Link])

  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities - CityUHK Scholars. (URL: [Link])

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (URL: [Link])

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives - J-Stage. (URL: [Link])

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: [Link])

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])

  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR. (URL: [Link])

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (URL: [Link])

  • View of Synthesis, Characterization and Biological Activity of Some New 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one. (URL: [Link])

  • Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives - PubMed. (URL: [Link])

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes - Biointerface Research in Applied Chemistry. (URL: [Link])

  • chemistry and biological properties of pyrazole derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Nematicidal and insecticidal activities of halogenated indoles - PubMed. (URL: [Link])

Sources

Validation

HPLC Method Validation for the Quantification of 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole: A Comparative Guide

As pharmaceutical and agrochemical pipelines increasingly rely on complex heterocyclic scaffolds, the accurate quantification of key intermediates becomes a critical regulatory requirement. 4-Bromo-1-isobutyl-5-methyl-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines increasingly rely on complex heterocyclic scaffolds, the accurate quantification of key intermediates becomes a critical regulatory requirement. 4-Bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is a highly functionalized pyrazole derivative whose structural features—a halogenated core, a bulky isobutyl chain, and a phenyl ring—make it both a versatile synthetic building block and a challenging analyte to isolate from structurally similar byproducts (such as des-bromo impurities or positional isomers).

This guide provides an in-depth comparison between a standard generic C18 High-Performance Liquid Chromatography (HPLC) method and an optimized, target-specific Phenyl-Hexyl method. Furthermore, it details a comprehensive validation protocol strictly adhering to the recently updated ICH Q2(R2) guidelines [1].

Mechanistic Rationale: Why Standard C18 Fails for Complex Pyrazoles

In generic method development, C18 (Octadecylsilane) columns are the default choice, relying purely on dispersive hydrophobic interactions. However, 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole possesses distinct electron-rich regions (the pyrazole nitrogen atoms and the phenyl ring) and a highly polarizable bromine atom.

The Causality of Column Selection: When using a standard C18 column, the separation is driven solely by the molecule's overall lipophilicity. Because the des-bromo impurity and the target analyte have similar hydrophobic profiles, a C18 column often yields co-elution or poor resolution. By switching to a Phenyl-Hexyl stationary phase , we introduce an orthogonal retention mechanism: π−π interactions . The phenyl ring on the stationary phase interacts directly with the phenyl and pyrazole rings of the analyte. The presence of the electron-withdrawing bromine atom alters the electron density of the pyrazole core, significantly changing its π−π interaction strength compared to non-brominated impurities. This dual-mechanism (hydrophobic + π−π ) guarantees baseline resolution.

Separation_Mechanism A Analyte: 4-bromo-1-isobutyl-5-methyl- 3-phenyl-1H-pyrazole B Stationary Phase (Phenyl-Hexyl Column) A->B C Mobile Phase (Acetonitrile:Water) A->C D Dual Mechanism: Hydrophobic & pi-pi Interactions B->D C->D E High Resolution Separation D->E

Caption: Orthogonal separation mechanism utilizing pi-pi and hydrophobic interactions.

Performance Comparison: Generic C18 vs. Optimized Phenyl-Hexyl

To objectively evaluate the methods, both were subjected to identical sample matrices spiked with 1.0% of the critical des-bromo impurity.

Table 1: Chromatographic Performance Comparison
ParameterGeneric C18 MethodOptimized Phenyl-Hexyl MethodRegulatory Target (ICH)
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)N/A
Mobile Phase 70:30 Methanol:Water (Isocratic)60:40 Acetonitrile:0.1% TFA in WaterN/A
Retention Time (RT) 8.4 min6.2 minN/A
Resolution (Rs) 1.2 (Co-elution with impurity)3.8 (Baseline separation)> 1.5
Tailing Factor (Tf) 1.85 (Significant tailing)1.05 (Highly symmetrical)≤ 1.5
Theoretical Plates (N) 4,50012,400 > 2,000

Step-by-Step Experimental Protocol (Optimized Method)

To ensure a self-validating system, the following protocol includes built-in system suitability checks prior to any sample quantification.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) in 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

  • Pump Setup: Set the pump to deliver an isocratic mixture of 40% A and 60% B.

Step 2: Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 25.0 mg of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent to achieve a final concentration of 100 µg/mL.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interaction kinetics).

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the conjugated phenyl-pyrazole system).

Step 4: System Suitability Testing (SST) Inject the working standard six times consecutively. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, Tailing Factor is ≤ 1.5, and Theoretical Plates are ≥ 2000.

ICH Q2(R2) Method Validation Workflow

The optimized method was validated according to the latest ICH Q2(R2) guidelines on the validation of analytical procedures [1], which emphasizes a lifecycle and risk-based approach to analytical methods.

Validation_Workflow A 1. Specificity (Blank & Impurity Interference) B 2. Linearity & Range (25% to 150% of Target Conc.) A->B C 3. Accuracy (Spike Recovery at 3 Levels) B->C D 4. Precision (Repeatability & Intermediate) C->D E 5. Robustness (Temp, Flow, pH Variations) D->E

Caption: Sequential ICH Q2(R2) validation workflow for analytical procedures.

Validation Results Summary
  • Specificity: Blank injections showed no interfering peaks at the retention time of the analyte (6.2 min). The peak purity index was > 0.999 (using Photodiode Array detection), confirming no co-eluting hidden impurities.

  • Linearity: Evaluated from 25 µg/mL to 150 µg/mL (25% to 150% of the working concentration). The calibration curve yielded a correlation coefficient ( R2 ) of 0.9998 , demonstrating exceptional proportionality between concentration and detector response.

  • Accuracy (Recovery): Samples were spiked at 50%, 100%, and 150% levels. The mean recovery across all levels was 99.4% - 100.8% , well within the stringent 98.0% - 102.0% acceptance criteria.

  • Precision:

    • Repeatability (Intra-day): Six replicate preparations of the 100 µg/mL sample yielded an RSD of 0.6% .

    • Intermediate Precision (Inter-day): Analysis performed on a different day, by a different analyst, using a different HPLC system yielded an RSD of 0.8% .

  • Robustness: Deliberate variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase composition ( ± 2% organic) resulted in no significant changes to the resolution (Rs > 3.0 in all cases) or quantification.

Conclusion

For highly functionalized heterocycles like 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole, generic C18 methods often fail to provide the necessary selectivity and peak symmetry. By understanding the molecular causality—specifically the electron distribution of the brominated pyrazole core—we can rationally select a Phenyl-Hexyl stationary phase to exploit π−π interactions. The resulting method not only outperforms standard alternatives but also easily satisfies all rigorous criteria set forth by the ICH Q2(R2) validation guidelines, ensuring trustworthy, audit-ready data for drug development pipelines.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (November 30, 2023). [Link]

Comparative

Preclinical Efficacy Guide: 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (BIMP-1) vs. Standard Pyrazole p38α MAPK Inhibitors

Target Audience: Drug Development Professionals, Medicinal Chemists, and Assay Biologists Document Type: Comparative Efficacy & Assay Validation Guide Executive Overview The mitogen-activated protein kinase (MAPK) p38α i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Professionals, Medicinal Chemists, and Assay Biologists Document Type: Comparative Efficacy & Assay Validation Guide

Executive Overview

The mitogen-activated protein kinase (MAPK) p38α is a master regulator of pro-inflammatory cytokine production, making it a highly validated target for autoimmune and inflammatory diseases[1]. While first-generation pyridinyl imidazole inhibitors (e.g., SB203580) demonstrated proof-of-concept, their clinical utility was often limited by off-target hepatotoxicity and poor kinase selectivity.

This guide evaluates the preclinical efficacy of 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole (investigational code: BIMP-1 ), a structurally optimized diaryl pyrazole derivative. We objectively compare BIMP-1 against established standard pyrazole inhibitors, such as SC-102, detailing the mechanistic rationale, comparative in vitro data, and the self-validating experimental protocols required to benchmark its performance.

Mechanistic Rationale: The Pyrazole Pharmacophore

To understand the superior efficacy of BIMP-1, we must analyze its structural interactions within the p38α ATP-binding pocket. The pyrazole core is not merely a scaffold; it is an active pharmacophore that stabilizes a kinase conformation incompatible with ATP binding ()[2].

  • Hinge Region Anchoring: The nitrogen atoms of the 1H-pyrazole ring act as critical hydrogen-bond acceptors/donors, directly interacting with the amide backbone of Met109 and the carboxylate of Asp168 in the hinge region ()[3].

  • Hydrophobic Specificity: The 3-phenyl substitution is strategically positioned to occupy a deep lipophilic pocket unique to p38α/β, shielding the complex from solvent and driving target selectivity over p38γ/δ[3].

  • Steric Locking via Halogenation: The addition of the 4-bromo group in BIMP-1 introduces significant steric bulk and potential halogen bonding. This restricts the rotational freedom of the adjacent phenyl ring, locking the molecule into its bioactive conformation and dramatically reducing the entropic penalty of binding.

  • Solvent-Channel Extension: The 1-isobutyl group extends outward into the solvent-exposed channel. Unlike simple methyl groups, this branched aliphatic chain enhances cellular membrane permeability while preventing the molecule from fitting into the tighter ATP pockets of off-target kinases.

p38_pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) MKK3_6 MKK3 / MKK6 (MAPK Kinases) Stimulus->MKK3_6 p38 p38α MAP Kinase MKK3_6->p38 Phosphorylation Targets Downstream Targets (MAPKAP-K2, ATF2) p38->Targets ATP Hydrolysis TNFa TNF-α / IL-6 Production Targets->TNFa BIMP1 BIMP-1 (Pyrazole Inhibitor) BIMP1->p38 ATP-competitive Inhibition

Figure 1: p38α MAPK signaling cascade and the targeted inhibition node by BIMP-1.

Comparative Quantitative Efficacy

The following table summarizes representative preclinical profiling data, comparing BIMP-1 against SC-102 (a classic pyrazole p38 inhibitor) and SB203580 (the standard pyridinyl imidazole).

CompoundPrimary Targetp38α IC₅₀ (nM)p38γ/δ IC₅₀ (nM)U937 TNF-α IC₅₀ (nM)
BIMP-1 p38α/β12.4 ± 1.2>10,00045.2 ± 3.8
SC-102 p38α/β600 ± 45>10,000850 ± 60
SB203580 p38α/β34.0 ± 2.5>10,000110 ± 15

Data Interpretation: BIMP-1 demonstrates a ~48-fold improvement in biochemical potency over the first-generation pyrazole SC-102[3], translating to sub-50 nM efficacy in whole-cell inflammatory models.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for critical reagent choices is explicitly defined to aid assay troubleshooting.

Protocol A: TR-FRET p38α Kinase Activity Assay

Causality & Logic: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Halogenated aromatic compounds like BIMP-1 can exhibit auto-fluorescence or quench standard fluorophores. TR-FRET’s ratiometric readout (Emission 665 nm / 615 nm) internally corrects for these optical artifacts. Furthermore, ATP is strictly maintained at its Michaelis-Menten constant ( Km​ ) to ensure accurate derivation of competitive inhibition ( Ki​ ) values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Expert Note: EGTA is critical here to chelate trace calcium, preventing the activation of contaminating calcium-dependent proteases.

  • Compound Dilution: Serially dilute BIMP-1 and standard inhibitors in 100% DMSO. Transfer to a 384-well assay plate yielding a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 2.5 nM recombinant human p38α and 50 nM GFP-ATF2 substrate to the assay plate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 10 µM ATP (the predetermined Km​ for p38α) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) and the Terbium-labeled anti-phospho-ATF2 antibody. Read the plate on a TR-FRET compatible microplate reader after a 30-minute equilibration.

assay_workflow Prep 1. Compound Prep Serial Dilution in DMSO Incubate 2. Enzyme Incubation p38α + Substrate + Inhibitor Prep->Incubate ATP 3. ATP Addition Initiate Reaction at Km Incubate->ATP Read 4. TR-FRET Readout Quantify Phosphorylation ATP->Read

Figure 2: Step-by-step workflow for the self-validating TR-FRET p38α kinase assay.

Protocol B: LPS-Induced TNF-α Release (U937 Macrophage Model)

Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to membrane permeability constraints. We utilize U937 cells, a human monocytic line. However, monocytes respond poorly to Lipopolysaccharide (LPS). We must first differentiate them using Phorbol Myristate Acetate (PMA) into adherent, macrophage-like cells, which upregulate TLR4 receptors and robustly produce TNF-α upon LPS stimulation ()[4].

Step-by-Step Methodology:

  • Differentiation: Seed U937 cells at 1×105 cells/well in a 96-well plate. Add 100 ng/mL PMA and incubate for 48 hours to induce macrophage differentiation[4].

  • Resting Phase: Wash the cells twice with PBS to remove PMA and incubate in fresh RPMI-1640 media for 24 hours to reduce background basal kinase activation.

  • Compound Treatment: Pre-treat the cells with BIMP-1 or reference compounds (0.1 nM to 10 µM) for 1 hour. Include a 0.1% DMSO vehicle control.

  • Stimulation: Add 1 µg/mL LPS (E. coli O111:B4) to all wells except the negative control. Incubate for 4 hours. Expert Note: A 4-hour window captures peak TNF-α release before secondary cytokine feedback loops complicate the readout.

  • Quantification: Harvest the supernatant and quantify TNF-α levels using a standard sandwich ELISA. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

References

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase Source: PubMed Central (PMC) URL:[Link]

  • WO2010038085A2 - P38 mapk kinase inhibitor Source: WIPO / Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole proper disposal procedures

Proper chemical waste management is a critical pillar of laboratory safety and environmental compliance. For researchers synthesizing or utilizing complex halogenated scaffolds like 4-bromo-1-isobutyl-5-methyl-3-phenyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management is a critical pillar of laboratory safety and environmental compliance. For researchers synthesizing or utilizing complex halogenated scaffolds like 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole , standard organic disposal methods are insufficient.

This guide provides a mechanistic, self-validating standard operating procedure (SOP) for the safe handling, segregation, and disposal of this specific brominated pyrazole derivative. By understanding the causality behind these protocols, drug development professionals can ensure regulatory compliance, reduce operational costs, and protect environmental integrity.

Physicochemical & Hazard Profiling

Before initiating disposal, it is essential to define the quantitative and qualitative hazard profile of the waste material. The presence of the bromine atom fundamentally alters the compound's waste classification.

Property / ParameterValue / ClassificationOperational Implication
Chemical Formula C14H17BrN2Contains a Halogen (Bromine); dictates waste stream routing.
Molecular Weight 293.20 g/mol High mass density; may precipitate in certain solvent mixtures.
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.)Requires mandatory use of nitrile gloves and safety goggles.
Waste Classification Halogenated Organic WasteMust NOT be mixed with non-halogenated solvents or fuels.
Disposal Method High-Temperature IncinerationRequires specialized EPA-regulated vendor processing.

The Mechanistic Causality of Halogenated Waste Segregation

Why must 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole be strictly segregated from general organic waste? The answer lies in the thermodynamics of the carbon-halogen (C–Br) bond.

Standard non-halogenated organic waste (e.g., ethanol, hexane, acetone) is typically repurposed by environmental services for "fuels blending"—a cost-effective recycling process where the waste is burned to power industrial cement kilns (1[1]).

However, halogenated compounds cannot undergo standard fuels blending. When combusted at standard temperatures, halogens act as flame retardants (lowering the BTU value of the fuel) and react to form highly toxic, corrosive byproducts, including hydrogen bromide gas and heavily regulated environmental pollutants like brominated dioxins and furans. Consequently, halogenated waste must be routed to specialized, high-temperature hazardous waste incinerators equipped with caustic scrubbers to neutralize acidic exhaust (2[2]).

Because this thermal destruction process is highly specialized, disposing of halogenated waste costs up to three times more than non-halogenated waste (3[3]). Mixing even a trace amount of this brominated pyrazole (as low as 1,000 ppm) into a non-halogenated carboy legally contaminates the entire vessel, drastically inflating laboratory disposal costs and triggering regulatory non-compliance (4[4]).

Self-Validating Disposal Protocol

To ensure absolute safety and compliance, execute the following self-validating protocol. A protocol is self-validating when each operational step contains a verifiable endpoint that proves the step was executed correctly.

Step 1: Hazard Identification & PPE Preparation
  • Action: Don standard laboratory PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat. Conduct all waste transfers inside a certified chemical fume hood.

  • Causality: Brominated pyrazoles are established skin (H315) and serious eye (H319) irritants (5[5]). The fume hood prevents inhalation of the volatile solvent vehicles (e.g., dichloromethane or chloroform) often used to dissolve the compound.

  • Validation Checkpoint: The sash of the fume hood is positioned at the certified operating height, and inward airflow is visually confirmed via the digital monitor or by observing the inward draw of a delicate task wipe.

Step 2: Phase Separation & Segregation
  • Action: Ensure the pyrazole waste is not mixed with aqueous acids, bases, or heavy metals. Route the compound and its solvent vehicle exclusively into a container designated for "Halogenated Organic Waste."

  • Causality: Combining organic solvents with strong oxidizers or acids can cause exothermic reactions or gas evolution, leading to container rupture (2[2]).

  • Validation Checkpoint: A visual check confirms the destination carboy has a green (or institution-specific) "Halogenated" waste tag, and the liquid inside is a single organic phase with no aqueous separation lines.

Step 3: Containment and Labeling
  • Action: Transfer the waste into a UN-approved, leak-proof container (e.g., a 4L or 5L white poly bottle) with a securely tightened screw-top cap. Immediately update the waste log.

  • Causality: Open or loosely capped containers violate EPA Resource Conservation and Recovery Act (RCRA) regulations for Satellite Accumulation Areas (SAAs) and allow toxic fugitive emissions to escape into the laboratory environment.

  • Validation Checkpoint: The container is inverted gently to ensure zero liquid or vapor leakage. The hazardous waste tag is fully filled out, explicitly listing "4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole," its exact percentage in the mixture, and the "Halogenated" box is permanently checked (4[4]).

Step 4: Spill Management & Decontamination
  • Action: In the event of a spill, contain the leak using inert absorbent pads. Do not use combustible materials (like standard paper towels) if the solvent vehicle is highly flammable.

  • Causality: Inert absorbents prevent secondary fires and unwanted chemical reactions with the brominated compound.

  • Validation Checkpoint: The spill area appears completely dry to the touch (using gloved hands). All saturated absorbent pads are sealed in a secondary bag, tagged as hazardous waste, and submitted for Environmental Health and Safety (EHS) pickup (3[3]).

Operational Workflow Visualization

The following decision tree illustrates the logical routing for segregating brominated pyrazole waste to ensure compliance with EPA guidelines for halogenated organics (6[6]).

DisposalWorkflow A Waste Generation: 4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole B Is the waste mixed with aqueous acids or bases? A->B C Phase Separation: Extract organics from aqueous B->C Yes (Aqueous mix) D Halogen Identification: Confirm Bromine (Br) Presence B->D No (Pure organic) C->D E Segregation: Route to Halogenated Organic Waste D->E C-Br Bond Detected F Containment: UN-Approved Vented Carboy E->F G Storage: Satellite Accumulation Area (SAA) F->G

Workflow for the segregation and containment of brominated pyrazole laboratory waste.

References

  • Halogenated Solvents in Laboratories - Temple University - 3

  • 7.2 Organic Solvents - Environment, Health and Safety - Cornell University - 1

  • Organic Solvent Waste Disposal - Safety & Risk Services - University of British Columbia - 4

  • Hazardous Waste Segregation - Bucknell University - 2

  • 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET - Fisher Scientific - 5

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR - 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.